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Foundational

Crystal structure and X-ray diffraction data of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene

An In-Depth Technical Guide to the Structural Elucidation of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene: A Methodological Framework Abstract For researchers, scientists, and professionals in drug development, the precise d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene: A Methodological Framework

Abstract

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount to understanding its function and potential applications. This guide provides a comprehensive methodological framework for the structural elucidation of the novel compound 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene. As of the time of this writing, the crystal structure of this specific compound has not been reported in publicly accessible databases. Therefore, this document serves as an in-depth technical guide, outlining the necessary experimental and computational steps to determine its crystal structure and interpret the resulting X-ray diffraction data. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis.

Introduction: The Significance of Structural Analysis in Drug Discovery

The spatial arrangement of atoms within a molecule dictates its physicochemical properties, including its reactivity, polarity, and, crucially for drug development, its ability to interact with biological targets. For a substituted nitrobenzene derivative such as 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene, a detailed understanding of its three-dimensional structure can provide invaluable insights into its potential as a pharmaceutical intermediate or active ingredient. The presence of multiple fluorine atoms, a methoxy group, and a nitro group on the benzene ring suggests a complex interplay of electronic and steric effects that will influence its crystal packing and intermolecular interactions.

X-ray crystallography stands as the definitive method for obtaining an unambiguous three-dimensional molecular structure.[1][2] This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. Furthermore, it reveals the intricate network of intermolecular interactions that govern the solid-state properties of a compound.

Experimental Workflow: From Synthesis to Structural Refinement

The journey to elucidating a crystal structure is a multi-step process that requires meticulous attention to detail at each stage. The overall workflow is depicted below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth pxrd Powder XRD (for bulk sample characterization) purification->pxrd sc_xrd Single-Crystal XRD Data Collection crystal_growth->sc_xrd structure_solution Structure Solution (e.g., Direct Methods, Patterson) sc_xrd->structure_solution refinement Structure Refinement (e.g., SHELXL, Olex2) structure_solution->refinement validation Structure Validation (checkCIF) refinement->validation analysis Data Analysis (Bond lengths, angles, interactions) validation->analysis deposition Database Deposition (e.g., CCDC) analysis->deposition

Caption: A generalized workflow for the structural elucidation of a novel organic compound.

Synthesis and Purification

The first critical step is the synthesis of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene with high purity. The presence of impurities can significantly hinder crystallization. Standard organic synthesis protocols would be employed, followed by rigorous purification techniques such as column chromatography and/or initial recrystallization from a suitable solvent. The purity of the bulk material should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging aspect of a crystal structure determination.[3] Several techniques can be employed, and the choice of solvent and method is often empirical.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: A range of solvents with varying polarities should be screened. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent in a vial. The vial is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature. This can be achieved by placing the solution in a Dewar flask filled with warm water.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, X-ray diffraction data can be collected. Modern single-crystal X-ray diffractometers are highly automated instruments.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Data Processing: The collected diffraction intensities are processed to correct for experimental factors and to generate a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F|²) for each reflection.

For the bulk, polycrystalline material, Powder X-ray Diffraction (PXRD) is an essential complementary technique.[4][5] It provides a characteristic "fingerprint" of the crystalline phase and can be used to confirm that the single crystal selected is representative of the bulk sample.[6]

Experimental Protocol: Powder X-ray Diffraction (PXRD)

  • Sample Preparation: A small amount of the finely ground powder is packed into a sample holder.

  • Data Acquisition: The sample is irradiated with X-rays, and the detector measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).[4]

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure. This is typically performed using specialized software packages such as SHELX[7][8] or Olex2.[9][10]

  • Structure Solution: The initial positions of the atoms are determined from the diffraction data. For small molecules, "direct methods" are most commonly used to determine the phases of the structure factors.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This process adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

Data Analysis and Interpretation

A successfully refined crystal structure provides a wealth of information. The primary output is a Crystallographic Information File (CIF)[11][12][13], which is the standard format for archiving and sharing crystallographic data.[14]

Hypothetical Crystallographic Data for 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene

While no experimental data exists for the title compound, we can anticipate the key parameters that would be reported in a CIF. The following table presents a hypothetical data set, formatted as it would appear in a publication.

Parameter Hypothetical Value
Chemical FormulaC₇H₄F₃NO₃
Formula Weight207.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)7.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)768.5
Z4
Calculated Density (g/cm³)1.789
Absorption Coefficient (mm⁻¹)0.175
F(000)416
Crystal Size (mm³)0.25 x 0.20 x 0.15
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected5680
Independent Reflections1540 [R(int) = 0.035]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.115
R indices (all data)R₁ = 0.058, wR₂ = 0.128
Goodness-of-fit on F²1.05
Molecular Structure and Conformation

The refined structure would reveal the precise geometry of the 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene molecule.

Caption: A 2D representation of the molecular structure of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene.

Key aspects to analyze would include:

  • The planarity of the benzene ring.

  • The torsion angle of the nitro group relative to the benzene ring. In many nitrobenzene derivatives, the nitro group is twisted out of the plane of the ring to alleviate steric strain.[15][16]

  • The conformation of the methoxy group.

Intermolecular Interactions

The presence of highly electronegative fluorine atoms and the nitro and methoxy groups suggests that a variety of non-covalent interactions will be significant in the crystal packing. These can include:

  • C-H···F hydrogen bonds: These are weak hydrogen bonds that can play a crucial role in directing the crystal packing of fluorinated organic compounds.[17][18][19]

  • C-H···O hydrogen bonds: The oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors.

  • π-π stacking: The aromatic rings may stack on top of each other, contributing to the stability of the crystal lattice.

  • Halogen-halogen interactions (F···F): The nature of these interactions is complex and can be either attractive or repulsive depending on the geometry.[17]

A thorough analysis of these interactions is essential for understanding the solid-state properties of the material and for crystal engineering applications.

Data Deposition and Validation

Upon completion of the structure refinement and analysis, the crystallographic data should be deposited in a public database to ensure its accessibility to the scientific community. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[20][21][22]

Protocol: Data Deposition

  • Prepare the CIF: Ensure the Crystallographic Information File (CIF) is complete and contains all relevant experimental details.

  • Validate the CIF: Use the IUCr's checkCIF service to validate the data and address any reported errors or alerts.

  • Deposit the Data: Submit the CIF to the CCDC via their online deposition service.[23] A CCDC deposition number will be assigned, which should be included in any publication reporting the structure.

Conclusion

While the crystal structure of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene remains to be determined, this guide provides a comprehensive and authoritative framework for its elucidation. By following the detailed methodologies for crystal growth, X-ray diffraction data collection, and structure solution and refinement, researchers can obtain a high-quality crystal structure. The subsequent analysis of the molecular geometry and intermolecular interactions will provide critical insights into the solid-state properties of this novel compound, which is of significant interest to the fields of materials science and drug development.

References

  • Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm, Royal Society of Chemistry. [Link]

  • Crystallographic Information File. Wikipedia. [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. J-STAGE. [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PMC. [Link]

  • Crystallographic and computational investigation of intermolecular interactions involving organic fluorine with relevance to the hybridization of the carbon atom. CrystEngComm, Royal Society of Chemistry. [Link]

  • Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. ResearchGate. [Link]

  • CIF (Crystallographic Information Framework). Metadata Standards Catalog. [Link]

  • Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, Royal Society of Chemistry. [Link]

  • Single crystal structure analysis software "SHELX". TEGAKARI. [Link]

  • CIF 1.1 syntax specification. International Union of Crystallography. [Link]

  • A role of intermolecular interaction modulating thermal diffusivity in organosuperelastic and organoferroelastic cocrystals. PMC. [Link]

  • X-ray Diffraction: Principles, Techniques, and Applications of XRD Analysis. GNR. [Link]

  • Olex2. OlexSys. [Link]

  • A short guide to Crystallographic Information Files. CCDC. [Link]

  • Single crystal structure refinement software. Deutsche Gesellschaft für Kristallographie. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. [Link]

  • Powder diffraction. Wikipedia. [Link]

  • X-Ray Powder Diffraction Analysis (XRD). ResearchInfrastructure@GFZ. [Link]

  • OLEX2: A complete structure solution, refinement and analysis program. ResearchGate. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). DATACC. [Link]

  • How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

  • CCDC製品. 化学情報協会. [Link]

  • 結晶データの登録・検索サービス(Access Structures&Deposit Structures)が公開. Chem-Station. [Link]

  • Structural Insight into the Dioxygenation of Nitroarene Compounds: the Crystal Structure of Nitrobenzene Dioxygenase. ResearchGate. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]

  • SCXRD: Producing the crystal structure Software: Olex2. EdShare, University of Southampton. [Link]

  • Deposit. The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. [Link]

  • Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. MDPI. [Link]

  • Nitrobenzene Structure, Production & Uses. Study.com. [Link]

  • Geometries and Energies of Nitrobenzene Studied by CAS-SCF Calculations. The Journal of Physical Chemistry A, ACS Publications. [Link]

  • Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N′-(2-Nitro-4-(trifluoromethyl)phenyl)benzohydrazide. MDPI. [Link]

Sources

Exploratory

Thermodynamic Stability and Phase Transition Dynamics of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary In modern pharmaceutical drug design and advanced material...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

In modern pharmaceutical drug design and advanced materials science, highly fluorinated aromatic building blocks are indispensable due to their unique metabolic stability and lipophilicity. 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene (CAS: 66684-65-9) represents a highly specialized, sterically congested push-pull system. This whitepaper provides an in-depth analysis of its thermodynamic stability, the structural causality behind its melting point depression, and field-proven analytical protocols for its thermal characterization.

Molecular Architecture and Physicochemical Profile

The physicochemical behavior of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene is dictated by the extreme polarization of its aromatic ring. The compound features three highly electronegative fluorine atoms, an electron-donating methoxy group (-OCH₃), and a strongly electron-withdrawing nitro group (-NO₂).

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene
CAS Registry Number 66684-65-9
Molecular Formula C₇H₄F₃NO₃
Molecular Weight 207.11 g/mol
Structural Features Tri-fluorinated core, orthogonal methoxy donor, nitro acceptor
Predicted State (25°C) Low-melting crystalline solid
Primary Application Intermediate in organic synthesis and API development

(Data corroborated by 1[1] and )

Causality of Thermodynamic Stability

As an Application Scientist evaluating this compound for high-temperature synthesis or long-term storage, it is critical to understand why this molecule exhibits its specific thermodynamic profile, rather than just observing the end result.

The "Push-Pull" Electronic System and Steric Torsion

The thermodynamic stability of this compound is governed by the competition between inductive (-I) and resonance (+M / -M) effects. The three fluorine atoms exert a massive inductive pull, lowering the HOMO/LUMO energy levels of the ring and rendering it highly resistant to oxidative degradation.

However, the methoxy group at the 4-position is sterically flanked by a fluorine atom at the 3-position and a nitro group at the 5-position. This severe steric congestion forces the methoxy group out of coplanar alignment with the aromatic ring. This orthogonal twist disrupts the +M (resonance) electron donation from the oxygen's lone pairs into the pi-system. Consequently, the ring becomes profoundly electron-deficient, increasing its thermodynamic stability against oxidation but making it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr)—a feature heavily exploited in drug synthesis (2[2]).

Melting Point Dynamics

The melting point of a crystalline solid is a function of its lattice energy, which relies heavily on intermolecular forces (hydrogen bonding, dipole-dipole interactions, and π-π stacking).

  • Lack of Hydrogen Bonding: The molecule lacks any protic hydrogens (no -OH or -NH₂ groups).

  • Disrupted π-π Stacking: The out-of-plane torsion of the methoxy and nitro groups prevents flat, efficient stacking of the aromatic rings in the crystal lattice.

  • Low Polarizability: The highly fluorinated surface reduces van der Waals dispersion forces.

As a result, the melting point is significantly depressed compared to non-fluorinated analogs. While exact empirical values depend on the specific crystalline polymorph, structurally related fluorinated nitroaromatics of identical molecular weight (e.g., 4-nitro-3-(trifluoromethyl)phenol, MW 207.11) exhibit melting points in the 76–79 °C range (3[3]). To determine the exact melting point of a specific batch of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene, rigorous thermal analysis is required.

G Nitro Nitro Group (-NO2) Strong -I, -M Effects Ring Electron-Deficient Aromatic Ring Nitro->Ring Withdraws e- Fluoro Trifluoro Core (F3) Strong -I Effect Fluoro->Ring Inductive Pull Methoxy Methoxy Group (-OCH3) +M, -I Effects Methoxy->Ring Donates e- (Sterically Hindered) Stability High Thermal Stability High SNAr Susceptibility Ring->Stability Net Polarization

Fig 1: Electronic push-pull mechanisms dictating the thermodynamic stability of the compound.

Self-Validating Experimental Protocols

To establish trust and accuracy in thermodynamic profiling, the following protocols utilize self-validating feedback loops. If a step fails (e.g., mass loss prior to melting), the system flags the error before false data is recorded.

Protocol 1: High-Precision Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for determining the melting point of sterically hindered fluorinated compounds, as it differentiates true melting endotherms from polymorphic transitions or early-onset sublimation.

Step-by-Step Methodology:

  • Calibration (Self-Validation Step): Run a high-purity Indium standard (Melting Point: 156.6 °C, ΔH: 28.45 J/g). If the onset temperature deviates by >0.1 °C, recalibrate the instrument's furnace.

  • Sample Preparation: Weigh exactly 3.0–5.0 mg of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene into an aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: Highly fluorinated organics have elevated vapor pressures. A hermetic seal prevents premature sublimation, which would appear as a false broad endotherm, skewing the melting point data.

  • Thermal Ramping: Equilibrate the sample at 10 °C. Ramp the temperature at a rate of 10 °C/min up to 150 °C under a dry Nitrogen purge (50 mL/min).

  • Data Analysis: Identify the sharp endothermic peak. The extrapolated onset temperature represents the true thermodynamic melting point, while the peak maximum indicates the completion of the phase transition.

Protocol 2: Thermodynamic Degradation Profiling via TGA

Thermogravimetric Analysis (TGA) is required to map the upper limits of the compound's thermodynamic stability.

Step-by-Step Methodology:

  • Crucible Taring: Tare a clean platinum crucible on the TGA microbalance to ensure a zero-baseline.

  • Loading: Load 10 mg of the compound.

  • Atmospheric Control: Purge the furnace with Nitrogen (N₂) at 60 mL/min for 15 minutes prior to heating. Causality: Removing oxygen prevents oxidative combustion, allowing the measurement of pure thermal homolytic cleavage (intrinsic thermodynamic stability).

  • Heating Profile: Heat from 25 °C to 400 °C at 10 °C/min.

  • Validation: Record the Td(5%)​ (temperature at 5% mass loss). This defines the absolute ceiling for safe chemical processing of this intermediate.

G A Sample Prep (CAS 66684-65-9) B DSC Analysis (Ramp 10°C/min) A->B C TGA Analysis (N2 Atmosphere) A->C D Melting Point Determination B->D E Decomposition Kinetics C->E F Thermodynamic Profile D->F E->F

Fig 2: Experimental workflow for determining the melting point and thermal stability profile.

References

  • National Center for Biotechnology Information (PubChem). "4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 - Melting Point Data." PubChem Database. URL:[Link]

Sources

Foundational

Baseline toxicity and safety data for 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene

An In-depth Technical Guide to the Baseline Toxicity and Safety of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene Introduction: A Proactive Approach to Chemical Safety Assessment This document synthesizes established toxicolog...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Baseline Toxicity and Safety of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene

Introduction: A Proactive Approach to Chemical Safety Assessment

This document synthesizes established toxicological principles with data from structurally related compounds to build a predictive hazard assessment. The core philosophy is that in the absence of specific data, a compound must be treated as potentially hazardous based on its constituent functional groups and the known behavior of its closest chemical relatives. This guide provides the necessary framework for handling 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene with the high degree of caution it warrants, and outlines a logical workflow for generating the empirical data required for a definitive safety profile.

Compound Identification and Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is the foundation of a reliable safety assessment. These properties can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for environmental exposure.

PropertyValue / DataSource
IUPAC Name 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene-
Synonyms 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene[1]
Molecular Formula C₇H₄F₃NO₃Inferred
Molecular Weight 207.11 g/mol Inferred
Topological Polar Surface Area (TPSA) 52.37 Ų[2]
LogP (Predicted) 2.0207[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 2[2]

Note: Most data for the specific target compound is computationally derived. The lack of experimentally verified data underscores the need for a cautious, analogue-based safety approach.

Structural Analogue Hazard Analysis: Building a Predictive Profile

The molecular architecture of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene features two key toxicophores: a nitroaromatic system and a polyfluorinated benzene ring. By examining the known toxicology of compounds bearing these features, we can construct a scientifically-grounded, predictive hazard profile.

The Nitroaromatic Core: A Class-Wide Systemic Toxicant

The nitrobenzene moiety is a well-characterized toxicant. The primary mechanism of its toxicity is the induction of methemoglobinemia.[3]

  • Mechanism of Methemoglobinemia: Following absorption, the nitro group is metabolically reduced to intermediates like nitrosobenzene and phenylhydroxylamine.[3] These metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia.[3]

  • Clinical Manifestations: Exposure can lead to cyanosis (a bluish discoloration of the skin), fatigue, dizziness, headaches, and tachycardia.[3] In severe cases, stupor, coma, convulsions, and even death can occur.[3] It is critical to note that these symptoms can have a delayed onset of 1 to 4 hours post-exposure.[3]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified nitrobenzene as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence in animal studies.[3][4]

The Polyfluorinated Ring: Enhancing Reactivity and Absorption

The presence of three electron-withdrawing fluorine atoms on the benzene ring is expected to influence the compound's reactivity and toxicokinetics. Safety data from close structural analogues, such as 1,2,3-Trifluoro-4-nitrobenzene (CAS 771-69-7), provide crucial insights.

  • Acute Toxicity: Analogues are classified as harmful or toxic via oral, dermal, and inhalation routes.[5][6][7] This suggests that 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene is likely to be readily absorbed through the skin, lungs, and gastrointestinal tract.

  • Local Effects: These compounds are known to cause skin and serious eye irritation.[5][6][8][9]

  • Genotoxicity: At least one trifluoronitrobenzene analogue is suspected of causing genetic defects, highlighting the potential for mutagenicity.[6]

The combination of these structural features—the systemic toxicity of the nitro group and the potential for enhanced absorption and local irritation from the fluorinated ring—demands that 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene be treated as a substance with high acute and chronic toxicity potential.

Integrated Hazard Assessment and Predicted GHS Classification

Based on the analogue analysis, a predicted Globally Harmonized System (GHS) classification for 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene is as follows. This classification should be used for all labeling and internal safety protocols until empirical data becomes available.

Hazard ClassPredicted CategorySignal WordHazard Statement (Predicted)
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed
Acute Toxicity, DermalCategory 3DangerH311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3DangerH331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation
Germ Cell MutagenicityCategory 2WarningH341: Suspected of causing genetic defects
CarcinogenicityCategory 2WarningH351: Suspected of causing cancer
Specific Target Organ Toxicity (Repeated Exposure)Category 1DangerH372: Causes damage to organs (Blood) through prolonged or repeated exposure

Recommended Baseline Safety Protocols

A self-validating safety system is one where procedures and controls are designed to be effective even with a significant underestimation of a compound's toxicity. The following protocols are mandatory for handling 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene.

Engineering Controls
  • Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8]

  • Ventilation: The laboratory must be well-ventilated with readily accessible safety showers and eyewash stations.[8]

Personal Protective Equipment (PPE)

A standard lab coat is insufficient. A multi-layered PPE approach is required.

PPESpecificationRationale
Hand Protection Double-gloving with an inner nitrile glove and an outer, more resistant glove such as butyl rubber or neoprene.Nitrile provides dexterity for incidental contact, while butyl rubber offers superior resistance to aromatic and nitro-compounds, which is crucial given the high potential for dermal absorption.[8] Glove compatibility must be verified with the manufacturer.
Eye/Face Protection Chemical safety goggles combined with a full-face shield.Protects against splashes to the eyes and face.[8][10]
Body Protection A chemical-resistant apron worn over a lab coat. For larger quantities, impervious protective clothing is required.[8][11]Prevents skin contact from spills.
Respiratory Protection If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[8]Protects against inhalation, a primary route of exposure for nitroaromatics.
Safe Handling, Storage, and First Aid
  • Handling: Use a closed system whenever possible.[11] Avoid all contact.[11] Wash hands and face thoroughly after handling.[5][11] Do not eat, drink, or smoke in the handling area.[8]

  • Storage: Store in a tightly closed container in a cool, dark, and well-ventilated place.[5][11] The storage area should be locked and segregated from incompatible materials like strong oxidizing agents.[8][11]

  • First Aid:

    • Inhalation: Immediately move the person to fresh air. Call a POISON CENTER or doctor.[5][11]

    • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. Call a POISON CENTER or doctor.[8][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][8]

    • Ingestion: Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[8][11]

Proposed Toxicological Evaluation Workflow

For drug development professionals, establishing a definitive safety profile is paramount. The following workflow provides a logical, tiered approach to generating the necessary baseline toxicity data. The causality behind this experimental sequence is to progress from predictive and in vitro methods to more complex systems, minimizing animal use and maximizing data relevance.

G cluster_0 Phase 1: In Silico & In Vitro Assessment cluster_1 Phase 2: Ex Vivo & Mechanistic Assays cluster_2 Phase 3: Preliminary In Vivo Assessment (as required) A QSAR & Computational Toxicology Prediction B Ames Test (Bacterial Mutagenicity) A->B Guides mutagenicity testing C In Vitro Cytotoxicity (e.g., Neutral Red Uptake) A->C Predicts starting concentrations E Erythrocyte Methemoglobin Formation Assay A->E Confirms primary hazard mechanism D In Vitro Micronucleus Assay (Chromosomal Damage) B->D Confirms genotoxicity potential G Acute Toxicity Study (e.g., OECD 423) C->G Informs dose selection D->G Highlights need for carcinogenicity concern E->G Identifies key blood endpoint F Metabolic Stability (Liver Microsomes) F->G Informs on potential metabolite toxicity H Dermal/Eye Irritation (e.g., OECD 404/405) G->H Provides definitive LD50/LC50 data

Caption: Tiered workflow for baseline toxicity assessment.

Experimental Protocol: Ex Vivo Methemoglobin Formation Assay

This protocol is a critical, self-validating system to confirm the primary predicted hazard of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene.

  • Objective: To determine the ability of the test compound to induce methemoglobin (MetHb) formation in fresh red blood cells (RBCs).

  • Materials:

    • Freshly isolated heparinized whole blood (e.g., from rat or human source).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene (test article).

    • Sodium nitrite (positive control).

    • Dimethyl sulfoxide (DMSO, vehicle).

    • Multi-well spectrophotometer or co-oximeter.

  • Methodology:

    • RBC Preparation: Centrifuge whole blood to pellet the RBCs. Wash the pellet three times with cold PBS to remove plasma and buffy coat. Resuspend the final RBC pellet in PBS to a 2% hematocrit.

    • Compound Preparation: Prepare a stock solution of the test article in DMSO. Create serial dilutions in PBS to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%. Prepare sodium nitrite solutions similarly.

    • Incubation: In a 96-well plate, add the RBC suspension to wells containing the test article, positive control, or vehicle control. Incubate the plate at 37°C with gentle agitation for a defined time course (e.g., 1, 2, and 4 hours).

    • Measurement: At each time point, lyse the RBCs with a hypotonic solution. Measure the absorbance at multiple wavelengths (e.g., 560, 576, and 630 nm) to determine the relative concentrations of oxyhemoglobin, deoxyhemoglobin, and methemoglobin. Alternatively, use a co-oximeter for direct measurement.

    • Data Analysis: Calculate the percentage of MetHb relative to total hemoglobin for each concentration and time point. Plot the dose-response curve to determine the EC₅₀ (the concentration that induces 50% of the maximal MetHb formation).

  • Trustworthiness & Self-Validation: The inclusion of a robust positive control (sodium nitrite) validates that the assay system is responsive. The vehicle control ensures that the solvent has no effect. A clear dose-response and time-course relationship for the test article provides confidence in the results.

Conclusion

While a complete, empirically-derived toxicological profile for 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene is not currently in the public domain, a responsible and scientifically rigorous safety assessment is achievable. By analyzing the known hazards of its core structural components—the nitroaromatic system and the polyfluorinated ring—we can confidently predict that this compound presents a significant risk. It should be considered toxic via all routes of exposure, a skin and eye irritant, and a potential mutagen and carcinogen, with the primary systemic effect being methemoglobinemia. The handling protocols and experimental workflows detailed in this guide provide the necessary framework for researchers and drug development professionals to work with this compound safely and to begin the essential process of generating a definitive, data-driven safety profile.

References

  • Tokyo Chemical Industry Co., Ltd. (TCI). Safety Data Sheet for Nitrobenzene.

  • Thermo Fisher Scientific. Safety Data Sheet for 1,2,3-Trifluoro-4-nitrobenzene.

  • BenchChem. Personal protective equipment for handling 1,2,4,5-Tetrafluoro-3-nitrobenzene.

  • Thermo Fisher Scientific. Safety Data Sheet for 1,2,3-Trifluoro-5-nitrobenzene.

  • Sigma-Aldrich. Safety Data Sheet.

  • ChemScene. 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene.

  • Tokyo Chemical Industry Co., Ltd. (TCI). Safety Data Sheet for 2,3,4-Trifluoronitrobenzene.

  • Public Health England. Nitrobenzene: toxicological overview. GOV.UK.

  • Sigma-Aldrich. Safety Data Sheet for Nitrobenzene.

  • PubChem. 1,2,3-Trifluoro-4-nitrobenzene. National Center for Biotechnology Information.

  • Thermo Fisher Scientific. Safety Data Sheet.

  • Vastani. Material Safety Data Sheet Nitrobenzene.

  • ChemicalBook. 1,2,3-TRIFLUORO-5-METHOXY-4-NITROBENZENE.

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrobenzene.

  • Centers for Disease Control and Prevention (CDC). Toxicological Profile for Nitrobenzene.

  • BenchChem. An In-depth Technical Guide to the Physicochemical Properties of 1,2,3-Trifluorobenzene.

  • Fisher Scientific. Safety Data Sheet for 1-Nitro-4-(trifluoromethoxy)benzene.

  • National Center for Biotechnology Information (NCBI). Toxicological Profile for Nitrobenzene - Health Effects.

  • PubChem. 1,2,3-Trifluoro-5-nitrobenzene. National Center for Biotechnology Information.

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrobenzene (Draft for Public Comment).

  • CDH Fine Chemical. 1-FLUORO-4-NITRO BENZENE MATERIAL SAFETY DATA SHEET.

Sources

Exploratory

Mechanism of Action for 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene in Biological Assays: A Technical Guide

Executive Summary 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene (CAS: 66684-65-9), frequently referred to in synthetic literature as 2,3-difluoro-6-nitroanisole, is predominantly recognized as a critical building block in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2,3-Trifluoro-4-methoxy-5-nitrobenzene (CAS: 66684-65-9), frequently referred to in synthetic literature as 2,3-difluoro-6-nitroanisole, is predominantly recognized as a critical building block in the synthesis of fluoroquinolone antibiotics such as levofloxacin and ofloxacin. However, when introduced into biological assays, this molecule does not behave as a passive, non-covalent ligand. Instead, it acts as a highly reactive electrophilic probe and a redox-active substrate.

As an Application Scientist evaluating this compound in vitro, it is critical to understand that its biological mechanism of action is governed by two distinct, structure-driven pathways: Nucleophilic Aromatic Substitution (SNAr) with cellular nucleophiles, and Enzymatic Nitro-Reduction via cellular reductases. This whitepaper deconstructs the physicochemical causality behind these mechanisms and provides self-validating experimental protocols to accurately profile its bioactivity.

Physicochemical Profiling & Structural Rationale

The reactivity of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene is dictated by the extreme electron deficiency of its aromatic ring.

  • Resonance Withdrawal: The nitro (-NO₂) group at position 5 is a powerful π -acceptor, withdrawing electron density from the ortho and para positions.

  • Inductive Withdrawal: The three fluorine atoms (positions 1, 2, and 3) act as strong σ -acceptors.

This synergistic electron withdrawal renders the ring highly susceptible to nucleophilic attack. Crucially, the fluorine atom at position 2 is situated exactly para to the nitro group. In SNAr chemistry, a leaving group para to a nitro moiety is exceptionally labile because the resulting negative charge in the intermediate state can be delocalized directly onto the oxygen atoms of the nitro group. Consequently, this specific fluorine atom serves as the primary leaving group when the compound encounters biological nucleophiles.

Primary Mechanism: Nucleophilic Aromatic Substitution (SNAr)

In a biological matrix, the dominant mechanism of action for polyfluorinated nitrobenzenes is the irreversible covalent modification of nucleophilic amino acid residues—most notably the thiolate anion of cysteine.

The Causality of Thiol Reactivity

At physiological pH (7.4), the majority of protein cysteines (pKa ~8.3) are protonated. However, cysteines located in specialized microenvironments (such as enzyme active sites or within the glutathione pool) possess depressed pKa values, existing partially as highly nucleophilic thiolate anions (RS⁻).

When 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene enters the cellular environment, these thiolates attack the electron-deficient C2 carbon. This forms a negatively charged Meisenheimer complex. The complex rapidly collapses, expelling a fluoride ion (an excellent leaving group) and yielding a stable, irreversible covalent thioether adduct. This mechanism is fundamentally identical to the protein-labeling chemistry pioneered by Sanger’s reagent (1-fluoro-2,4-dinitrobenzene).

SNAr_Mechanism Probe 1,2,3-Trifluoro-4-methoxy- 5-nitrobenzene Complex Meisenheimer Complex (Intermediate) Probe->Complex Nucleophilic Attack Thiol Biological Thiol (e.g., Cysteine-SH) Thiol->Complex Deprotonation (S-) Adduct Covalent Thioether Adduct + Fluoride Ion Complex->Adduct Elimination of F-

DOT Diagram 1: SNAr pathway between polyfluorinated nitrobenzene and a biological thiol.

Secondary Mechanism: Enzymatic Nitro-Reduction

Beyond its electrophilicity, the nitro group itself is biologically active. In whole-cell assays (particularly bacterial assays or mammalian hepatic microsome models), nitroreductase enzymes can actively transfer electrons to the nitro group.

Redox Cycling and Oxidative Stress

Nitroreductases catalyze the reduction of the nitroaromatic to a highly reactive nitroso (-NO) intermediate, and subsequently to a hydroxylamine (-NHOH) and an aniline (-NH₂) derivative. The nitroso intermediate is a potent electrophile that can form sulfinamide adducts with cellular thiols. Furthermore, in aerobic conditions, the nitro radical anion can undergo "futile redox cycling"—transferring its electron to molecular oxygen to generate superoxide ( O2∙−​ ), thereby inducing severe oxidative stress.

Nitro_Reduction Nitro Nitroaromatic State -NO2 Nitroso Nitroso Intermediate -NO Nitro->Nitroso Nitroreductase (2e-) Hydroxylamine Hydroxylamine -NHOH Nitroso->Hydroxylamine Nitroreductase (2e-) ROS Reactive Oxygen Species Superoxide Nitroso->ROS Redox Cycling (O2 dependent) Amine Aniline Derivative -NH2 Hydroxylamine->Amine Nitroreductase (2e-)

DOT Diagram 2: Enzymatic reduction of the nitro group and subsequent ROS generation.

Quantitative Data Presentation: Nucleophile Reactivity Profile

To predict the off-target effects and assay interference of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene, it is essential to map its kinetic reactivity against common biological nucleophiles.

Biological NucleophileRepresentative SourceRelative Nucleophilicity for SNArReaction Kinetics (pH 7.4)Resulting Adduct Type
Thiolate (RS⁻) Cysteine (low pKa sites)Very HighRapid (Minutes)Thioether (Irreversible)
Neutral Thiol (RSH) Glutathione (GSH)ModerateSlow (Hours)Thioether (Irreversible)
Primary Amine (R-NH₂) Lysine ϵ -amines, N-terminiLow to ModerateVery Slow (Days)Secondary Amine
Hydroxyl (R-OH) Serine, TyrosineVery LowNegligibleEther

Experimental Protocols for Biological Assay Evaluation

To rigorously evaluate this compound, an Application Scientist must employ self-validating assay systems. A single-readout assay is insufficient due to the dual mechanisms (SNAr vs. Redox) described above.

Protocol 1: Orthogonally Validated Glutathione (GSH) Depletion Assay

Objective: Quantify the SNAr electrophilic reactivity of the compound while ruling out oxidative dimerization (GSH GSSG).

  • Step 1: Reaction Setup. Incubate 100 µM of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene with 1 mM reduced Glutathione (GSH) in 50 mM HEPES buffer (pH 7.4) at 37°C.

  • Step 2: Primary Readout (Ellman’s Assay). At 0, 30, 60, and 120 minutes, extract 10 µL aliquots and quench into a solution containing DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). Measure absorbance at 412 nm to quantify the depletion of free thiols.

    • Causality Check: Include a compound-only control. Nitroaromatics often absorb in the UV-Vis spectrum; this control ensures the probe's intrinsic absorbance does not artificially mask thiol depletion.

  • Step 3: Orthogonal Validation (LC-MS/MS). Crucial Self-Validating Step. Relying solely on DTNB creates a blind spot: it cannot distinguish between a thiol consumed by covalent SNAr alkylation and a thiol consumed by ROS-mediated oxidation. Run the 120-minute sample through LC-MS. Look for the specific mass shift corresponding to the intact probe minus one fluorine atom (-19 Da) conjugated to GSH (+307 Da). The absence of a massive GSSG peak (m/z 613) confirms SNAr over redox cycling.

Protocol 2: In Vitro Nitroreductase Activation Assay

Objective: Determine the susceptibility of the compound to enzymatic nitro-reduction.

  • Step 1: Enzyme Setup. Reconstitute purified E. coli nitroreductase (NTR) in 50 mM phosphate buffer (pH 7.0) containing 500 µM NADPH (the obligate electron donor).

  • Step 2: Kinetic Monitoring. Add 50 µM of the compound. Continuously monitor the absorbance at 340 nm (the λmax​ of NADPH).

    • Causality Check: The stoichiometric oxidation of NADPH to NADP⁺ (which does not absorb at 340 nm) directly correlates to the reduction state of the nitroaromatic. A rapid drop in A340 confirms that the compound is actively being reduced to its toxic nitroso/hydroxylamine intermediates.

References

  • Arylation Chemistry for Bioconjugation Source: DSpace@MIT (Massachusetts Institute of Technology) URL:[Link]

  • Thiolates Chemically Induce Redox Activation of BTZ043 and Related Potent Nitro Aromatic Anti-Tuberculosis Agents Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations Source: Organic Letters - ACS Publications URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Selective Reduction of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a detailed technical overview and actionable protocols for the selective reduction of the ni...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed technical overview and actionable protocols for the selective reduction of the nitro group in 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene to yield the corresponding amine, 2,3,4-Trifluoro-5-methoxyaniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals, where retaining the fluorine and methoxy substituents is paramount. This document emphasizes field-proven insights and explains the causality behind experimental choices to ensure both scientific integrity and successful outcomes.

Introduction: The Challenge of Selective Reduction in Polyfunctionalized Aromatics

The reduction of a nitro group on an aromatic ring is a fundamental transformation in organic synthesis. However, when the aromatic scaffold is adorned with other sensitive functionalities, such as the fluorine and methoxy groups present in 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene, the challenge shifts from mere reduction to achieving high chemoselectivity. Aggressive reduction conditions can lead to undesirable side reactions, including hydrodefluorination or cleavage of the methoxy ether linkage. Therefore, the choice of the reduction method is critical to preserving the integrity of the molecule.

This guide explores several robust methods for the selective reduction of the nitro group in the target substrate, focusing on protocols that offer high yields and purity while minimizing side-product formation. The discussed methodologies range from catalytic hydrogenation to metal-mediated reductions, each with its own set of advantages and considerations.

Strategic Approaches to Selective Nitro Group Reduction

The successful reduction of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene hinges on selecting a reagent system that preferentially reacts with the nitro group over the other substituents. The primary strategies to achieve this selectivity include:

  • Catalytic Transfer Hydrogenation: This method utilizes a hydrogen donor in the presence of a heterogeneous catalyst, often under milder conditions than direct hydrogenation with H₂ gas, which can reduce the risk of side reactions.[1][2][3]

  • Metal-Mediated Reductions in Acidic or Neutral Media: Classical methods using metals like iron or zinc in the presence of an acid or an ammonium salt are known for their excellent chemoselectivity for nitro group reduction.[4][5][6][7][8]

  • Reduction with Sodium Dithionite: This inorganic salt is a mild and effective reducing agent for nitroarenes, often used in aqueous or mixed aqueous-organic solvent systems, and is well-tolerated by many functional groups.[9][10][11][12]

The following sections will provide detailed protocols for each of these approaches, tailored for the specific substrate of interest.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Ammonium Formate

Catalytic transfer hydrogenation is a powerful and often milder alternative to using high-pressure hydrogen gas. Ammonium formate serves as a convenient in-situ source of hydrogen.

Causality of Experimental Choices:

  • Catalyst: 10% Pd/C is a standard and highly efficient catalyst for transfer hydrogenation. The carbon support provides a high surface area for the reaction.

  • Hydrogen Donor: Ammonium formate is chosen for its ease of handling and its decomposition to hydrogen, ammonia, and carbon dioxide under the reaction conditions, which are readily removed during workup.

  • Solvent: Methanol is an excellent solvent for both the substrate and ammonium formate, facilitating a homogeneous reaction mixture.

  • Temperature: Refluxing in methanol provides sufficient thermal energy to drive the reaction to completion without promoting significant degradation of the substrate or product.

Detailed Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene (1.0 eq).

  • Add methanol as the solvent (10-20 mL per gram of substrate).

  • To this solution, add ammonium formate (5.0 eq).

  • Carefully add 10% Palladium on Carbon (10-20 wt% of the substrate). Caution: Pd/C can be pyrophoric when dry. Handle with care.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,3,4-Trifluoro-5-methoxyaniline.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation:

ParameterValue
Substrate1,2,3-Trifluoro-4-methoxy-5-nitrobenzene
Reducing AgentAmmonium Formate
Catalyst10% Pd/C
SolventMethanol
TemperatureReflux (~65 °C)
Typical Reaction Time2-4 hours
Expected Yield>90%

Experimental Workflow Diagram:

G sub 1. Add Substrate, MeOH, and Ammonium Formate to Flask cat 2. Add 10% Pd/C sub->cat reflux 3. Heat to Reflux (65°C) for 2-4h cat->reflux cool 4. Cool to Room Temperature reflux->cool filter 5. Filter through Celite® cool->filter concentrate 6. Concentrate Filtrate filter->concentrate extract 7. Aqueous Workup (Water/EtOAc) concentrate->extract dry 8. Dry and Concentrate Organic Layer extract->dry purify 9. Purify by Column Chromatography (if needed) dry->purify product Pure 2,3,4-Trifluoro-5-methoxyaniline purify->product

Catalytic Transfer Hydrogenation Workflow

Protocol 2: Metal-Mediated Reduction using Iron Powder and Ammonium Chloride

The use of iron powder in the presence of a mild proton source like ammonium chloride is a classic, cost-effective, and highly chemoselective method for nitro group reduction.

Causality of Experimental Choices:

  • Reducing Agent: Iron powder is a cheap and efficient reducing agent for nitro groups. The reaction is heterogeneous.[5][7][8]

  • Proton Source: Ammonium chloride provides a mildly acidic environment that facilitates the reduction process without being harsh enough to cause defluorination. It also helps to prevent the formation of iron hydroxide sludges, which can complicate workup.

  • Solvent System: A mixture of ethanol and water is a common solvent system for this reaction, as it dissolves the organic substrate and the inorganic salt.

  • Temperature: Heating the reaction promotes a reasonable reaction rate.

Detailed Step-by-Step Methodology:

  • In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, prepare a suspension of iron powder (5.0 eq) and ammonium chloride (4.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Heat the suspension to a gentle reflux (around 80-85 °C).

  • Dissolve 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene (1.0 eq) in a minimum amount of ethanol and add it dropwise to the refluxing iron suspension over 30-60 minutes.

  • After the addition is complete, continue to reflux the mixture, monitoring the reaction by TLC or LC-MS. The reaction is generally complete in 2-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron and iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Data Presentation:

ParameterValue
Substrate1,2,3-Trifluoro-4-methoxy-5-nitrobenzene
Reducing AgentIron Powder
AdditiveAmmonium Chloride
SolventEthanol/Water
TemperatureReflux (~80-85 °C)
Typical Reaction Time2-6 hours
Expected Yield85-95%

Experimental Workflow Diagram:

G suspend 1. Suspend Fe and NH4Cl in EtOH/H2O reflux_sus 2. Heat to Reflux suspend->reflux_sus add_sub 3. Add Substrate Solution Dropwise reflux_sus->add_sub reflux_rxn 4. Continue Reflux for 2-6h add_sub->reflux_rxn cool 5. Cool to Room Temperature reflux_rxn->cool filter 6. Hot Filtration through Celite® cool->filter concentrate 7. Concentrate Filtrate filter->concentrate extract 8. Aqueous Workup concentrate->extract dry 9. Dry and Concentrate Organic Layer extract->dry product Crude 2,3,4-Trifluoro-5-methoxyaniline dry->product

Sources

Application

Application Notes and Protocols for 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene: A Versatile Intermediate in API Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking New Therapeutic Possibilities with a Highly Functionalized Fluorinated Building Block In the landscape of modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Therapeutic Possibilities with a Highly Functionalized Fluorinated Building Block

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of therapeutic agents.[1][2] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[3][4] This makes highly functionalized fluorinated building blocks invaluable assets in the medicinal chemist's toolbox.

1,2,3-Trifluoro-4-methoxy-5-nitrobenzene emerges as a promising, albeit under-explored, intermediate for the synthesis of active pharmaceutical ingredients (APIs). Its structure is rich with opportunities for diversification:

  • An Activated Aromatic Ring: The presence of a strong electron-withdrawing nitro group, in concert with three fluorine atoms, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups.

  • A Latent Amino Group: The nitro moiety can be readily reduced to an aniline, a privileged pharmacophore found in a multitude of approved drugs, particularly in oncology and infectious diseases.[5]

  • A Masked Phenol: The methoxy group can be cleaved to reveal a phenol, another critical functional group for target engagement in many drug classes.[6]

This guide provides detailed application notes and protocols for the utilization of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene as a versatile starting material for the synthesis of key pharmaceutical intermediates. The methodologies presented are grounded in established chemical principles and are designed to be robust and adaptable for the synthesis of libraries of compounds for drug discovery programs.

Section 1: Application in the Synthesis of Fluorinated Arylamine Scaffolds

Application Note 1.1: A Gateway to Novel Kinase Inhibitors

Substituted anilines are a cornerstone of modern oncology, forming the backbone of numerous FDA-approved tyrosine kinase inhibitors (TKIs).[5] These drugs function by competing with ATP for the kinase's binding site, thereby inhibiting the signaling pathways that drive cancer cell proliferation. The aniline moiety often engages in crucial hydrogen-bonding interactions within the hinge region of the kinase domain.

The trifluorinated aniline derived from 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene offers a unique substitution pattern that can be exploited to fine-tune binding affinity and selectivity. The fluorine atoms can modulate the electronics of the aniline and provide additional points of interaction with the protein target, potentially leading to inhibitors with improved potency and pharmacokinetic profiles.[7] The following protocols outline a generalizable route to a 3,4,5-trifluoro-2-methoxy-N-substituted-phenylenediamine scaffold, a valuable precursor for kinase inhibitors and other biologically active molecules.

Protocol 1.1: Nucleophilic Aromatic Substitution (SNAr) with a Generic Amine

This protocol describes the regioselective displacement of a fluorine atom from 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene with a generic primary or secondary amine. The fluorine at the 3-position is the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the nitro group (para) and the adjacent fluorine atoms.

Rationale: The SNAr reaction is a cornerstone of fluoroaromatic chemistry.[8] The use of a mild base like potassium carbonate is sufficient to deprotonate the amine nucleophile (if it's a primary or secondary amine) or to act as a scavenger for the HF generated during the reaction. A polar aprotic solvent like DMF or acetonitrile facilitates the reaction by stabilizing the charged Meisenheimer intermediate.[9]

Materials:

  • 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene

  • Amine of choice (e.g., morpholine, piperazine derivative, aniline derivative) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry, round-bottom flask under a nitrogen atmosphere, add 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) and the amine of choice (1.1 eq).

  • Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted product.

Protocol 1.2: Catalytic Hydrogenation for the Synthesis of a Diamine Intermediate

This protocol details the reduction of the nitro group of the SNAr product to an aniline using palladium on carbon (Pd/C) as a catalyst and hydrogen gas. This method is widely used in the pharmaceutical industry due to its high efficiency and clean conversion.[10]

Rationale: Catalytic hydrogenation is a highly selective method for nitro group reduction that tolerates many other functional groups, including halogens and ethers.[11] Palladium on carbon is a robust and recyclable catalyst. The reaction is typically carried out in a solvent like ethanol or ethyl acetate under a positive pressure of hydrogen.

Materials:

  • Substituted 1,2-difluoro-3-(substituted-amino)-4-methoxy-5-nitrobenzene (from Protocol 1.1)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve the nitroaromatic compound (1.0 eq) in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS. The reaction is usually complete in 2-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired diamine product, which can often be used in the next step without further purification.

Section 2: Application in the Synthesis of Polyfluorinated Phenolic Intermediates

Application Note 2.1: Accessing Key Scaffolds for Various Therapeutic Areas

Fluorinated phenols are important intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[6][12] The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor and is a key feature for binding to many biological targets. Cleaving the methyl ether of the nitroaromatic starting material or its derivatives provides access to these valuable phenolic building blocks.

Protocol 2.1: Demethylation for the Synthesis of a Fluorinated Nitrophenol

This protocol describes the cleavage of the methyl ether using boron tribromide (BBr₃), a powerful Lewis acid commonly used for this transformation.[13][14]

Rationale: Boron tribromide is a highly effective reagent for the cleavage of aryl methyl ethers.[15][16] The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃, followed by nucleophilic attack of a bromide ion on the methyl group. The reaction is typically performed at low temperatures to control its reactivity.

Materials:

  • 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene (or a derivative from Protocol 1.1)

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM) (1.2-1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated sodium bicarbonate solution

  • Water

Procedure:

  • Dissolve the methoxy-containing starting material (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution (1.2-1.5 eq) dropwise via syringe.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol.

  • Pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution and extract with DCM.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired phenol.

Section 3: Workflow for Library Synthesis

The true power of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene lies in its potential for the rapid generation of a library of diverse compounds. The following workflow illustrates how the protocols described above can be integrated to produce a variety of functionalized aniline and phenol intermediates.

G A 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene B Protocol 1.1: SNAr (Various Amines R¹R²NH) A->B Step 1 C Library of Difluoro-amino- methoxy-nitrobenzenes B->C D Protocol 1.2: Nitro Reduction (H₂, Pd/C) C->D Step 2a F Protocol 2.1: Demethylation (BBr₃) C->F Step 2b E Library of Fluorinated Diamino-anisoles (Potential Kinase Inhibitor Scaffolds) D->E G Library of Difluoro-amino- nitro-phenols F->G

Caption: Workflow for library synthesis from the title compound.

Data Summary Table

The following table provides hypothetical, yet expected, data for the reactions described, based on literature precedents for similar substrates. Actual yields may vary depending on the specific substrate and reaction conditions.

ProtocolStarting MaterialReagentsProduct TypeExpected Yield (%)Purity (%)
1.1 1,2,3-Trifluoro-4-methoxy-5-nitrobenzeneMorpholine, K₂CO₃, DMF4-(2,3-Difluoro-6-methoxy-5-nitrophenyl)morpholine85-95>95
1.2 4-(2,3-Difluoro-6-methoxy-5-nitrophenyl)morpholineH₂, 10% Pd/C, EtOH4-(5-Amino-2,3-difluoro-6-methoxyphenyl)morpholine90-99>98
2.1 1,2,3-Trifluoro-4-methoxy-5-nitrobenzeneBBr₃, DCM2,3,4-Trifluoro-6-nitrophenol75-90>97

Visualized Synthetic Pathways

The following diagrams illustrate the key transformations discussed in this guide.

G cluster_0 Pathway to Diamine Intermediate A 1,2,3-Trifluoro-4-methoxy- 5-nitrobenzene B Substituted Difluoro- methoxy-nitrobenzene A->B Protocol 1.1 R¹R²NH, K₂CO₃ C Diamino-methoxy- Intermediate B->C Protocol 1.2 H₂, Pd/C G cluster_1 Pathway to Nitrophenol Intermediate D 1,2,3-Trifluoro-4-methoxy- 5-nitrobenzene E Trifluoro-nitrophenol D->E Protocol 2.1 BBr₃, DCM

Caption: Synthesis of a fluorinated nitrophenol intermediate.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • El-Gendy, M. A., Ayyad, R. R., & El-Reedy, A. A. M. (2020). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules, 25(22), 5488. [Link]

  • Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry - Jack Westin. [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

  • University of South Florida. (2014). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. [Link]

  • Kawashima, A., Seto, H., Kato, M., Uchida, K., & Otake, N. (1985). Preparation of fluorinated antibiotics followed by 19F NMR spectroscopy. I. Fluorinated vulgamycins. The Journal of antibiotics, 38(11), 1499–1505. [Link]

  • Chavan, S. P., et al. (2016). Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles via dehydrogenation of dimethylamine borane complex. RSC Advances, 6(81), 77899-77905. [Link]

  • BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds. [Link]

  • National Center for Biotechnology Information. (2025). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC. [Link]

  • Taylor & Francis Online. (2025, August 12). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Fluorinated Phenols in Chemical Innovation. [Link]

  • National Center for Biotechnology Information. (2020, February 25). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC. [Link]

  • University of South Florida Scholar Commons. (2013). Synthesis of-[1][2][4]Triazines as Kinase Inhibitors and of Novel Fluorine Capture Reagents for PET probes. [Link]

  • Silva, C., & Sousa e Silva, P. J. (2013). BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism. ChemPhysChem, 14(1), 113-116. [Link]

  • PubMed. (2015, December 15). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link]

  • Pearson+. (n.d.). The reagent boron tribromide (BBr3) is used to cleave ethers, pro... | Study Prep. [Link]

  • PubMed. (2017, June 15). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. [Link]

  • Taylor & Francis Online. (2023, October 25). Computational and Experimental Investigation of Antibacterial Properties of Some Fluorinated Thioureas. [Link]

  • National Center for Biotechnology Information. (1964). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PMC. [Link]

  • National Center for Biotechnology Information. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC. [Link]

  • BioTechniques. (2022, August 15). A new element in the fight against antibiotic resistance. [Link]

  • ScienceDaily. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. [Link]

  • University of East Anglia. (2012, December 15). Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters. [Link]

  • ACS Publications. (2025, July 1). Efficient Hydrogenation of Nitrobenzene to Aniline over a Palladium Carbide Nanocube Catalyst | ACS Applied Nano Materials. [Link]

  • Organic Syntheses. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2023, February 28). Catalytic and Electrocatalytic Hydrogenation of Nitroarenes | The Journal of Physical Chemistry C. [Link]

  • MDPI. (2023, October 23). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. [Link]

  • Universiteit van Amsterdam. (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. [Link]

  • Pharmaceutical Technology. (2026, March 24). Advances in Fluorination Chemistry for API Synthesis. [Link]

  • Harvard DASH. (2016, November 18). Concerted nucleophilic aromatic substitution with 19F− and 18F−. [Link]

  • ScienceDaily. (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. [Link]

Sources

Method

Protocol for synthesizing fluoroquinolone derivatives from 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene

Introduction & Mechanistic Rationale The development of advanced fluoroquinolone antibiotics has increasingly focused on modifications at the C-8 position of the quinolone core. The introduction of a methoxy group at thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of advanced fluoroquinolone antibiotics has increasingly focused on modifications at the C-8 position of the quinolone core. The introduction of a methoxy group at this position—derived from highly functionalized precursors like 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene —has been shown to significantly reduce the mutant selection window and decrease the phototoxicity typically associated with C-8 halogenated quinolones.

This application note details a convergent, self-validating synthetic protocol utilizing a modified Gould-Jacobs methodology. By leveraging the foundational nitrobenzene derivative, the synthesis proceeds through a controlled reduction, enamine condensation, thermal cyclization, and highly regioselective nucleophilic aromatic substitution (SNAr)[1]. The protocol is designed for researchers in drug development, prioritizing scalability, intermediate stability, and mechanistic control.

Synthetic Workflow

The transformation from the nitroaromatic precursor to the final fluoroquinolone derivative involves a five-stage continuous workflow. The process relies on the precise electronic effects of the trifluoro and methoxy groups to direct cyclization and subsequent amination.

G N1 1,2,3-Trifluoro-4-methoxy -5-nitrobenzene N2 Fluorinated Aniline N1->N2 H2, Pt/C (Reduction) N3 Enamine Intermediate N2->N3 DEEM (Condensation) N4 Quinolone Core (Cyclized) N3->N4 Dowtherm A 250°C N5 N-Alkylated Intermediate N4->N5 R-X, K2CO3 (N-Alkylation) N6 Target Fluoroquinolone N5->N6 Piperazine (C-7 SNAr)

Fig 1: Five-stage synthetic workflow for fluoroquinolone derivatives via Gould-Jacobs cyclization.

Quantitative Reaction Parameters

The following table summarizes the optimized reaction conditions, required reagents, and expected yields for each critical step in the protocol.

StepTransformationPrimary Reagents / CatalystsTemp (°C)Time (h)Expected Yield
1 Nitro ReductionH₂, 5% Pt/C, Methanol254.092 - 95%
2 Enamine CondensationDiethyl ethoxymethylenemalonate (DEEM)1102.588 - 91%
3 Thermal CyclizationDowtherm A (Diphenyl ether/biphenyl)245 - 2501.575 - 80%
4 N-AlkylationCyclopropyl bromide, K₂CO₃, DMF906.082 - 85%
5 C-7 Amination & Hydrolysis2-Methylpiperazine, Pyridine; then NaOH1158.070 - 75%

Step-by-Step Experimental Methodologies

Step 1: Catalytic Hydrogenation of the Nitrobenzene Precursor

Mechanistic Insight: The reduction of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene must be carefully controlled to prevent hydrodefluorination. Platinum on carbon (Pt/C) is selected over Palladium (Pd/C) as it provides excellent chemoselectivity for nitro group reduction without cleaving the sensitive carbon-fluorine bonds.

  • Dissolve 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene (1.0 eq) in anhydrous methanol (0.5 M concentration).

  • Add 5% Pt/C catalyst (0.05 eq by weight) under a continuous nitrogen purge.

  • Evacuate the reaction vessel and backfill with hydrogen gas (balloon pressure, ~1 atm).

  • Stir vigorously at 25°C for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1); the nitro compound is highly UV-active, while the resulting aniline will stain positively with ninhydrin.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing with excess methanol.

  • Concentrate the filtrate in vacuo to yield the fluorinated aniline as a pale oil, which is used immediately in the next step to prevent oxidative degradation.

Step 2: Condensation with DEEM
  • Transfer the crude aniline (1.0 eq) to a round-bottom flask equipped with a Dean-Stark trap.

  • Add diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).

  • Heat the neat mixture to 110°C under a slight vacuum (to assist in the removal of the ethanol byproduct) for 2.5 hours.

  • Cool the mixture to room temperature. The resulting diethyl (arylamino)methylenemalonate intermediate will typically crystallize upon cooling. Triturate with cold hexanes, filter, and dry under a vacuum.

Step 3: Thermal Gould-Jacobs Cyclization

Mechanistic Insight: The thermal cyclization requires immense heat to drive the intramolecular electrophilic aromatic substitution. Dowtherm A is the industry standard solvent for this due to its high boiling point and thermal stability.

  • In a multi-neck flask equipped with a reflux condenser and internal thermometer, heat 10 volumes of Dowtherm A to 245–250°C.

  • Carefully add the solid enamine intermediate from Step 2 in small portions to the boiling solvent. Caution: Rapid ethanol evolution will occur.

  • Maintain the temperature at 250°C for 1.5 hours.

  • Cool the reaction mixture to 70°C and slowly add 15 volumes of hexanes. The quinolone core (ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivative) will precipitate as a dense solid.

  • Filter the precipitate, wash extensively with hexanes to remove residual Dowtherm A, and dry.

Step 4: N-1 Alkylation

Mechanistic Insight: The N-H of the quinolone core is acidic enough to be deprotonated by a mild base like potassium carbonate. DMF is utilized as a polar aprotic solvent to maximize the nucleophilicity of the resulting nitrogen anion.

  • Suspend the quinolone core (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in DMF (0.2 M).

  • Add cyclopropyl bromide (1.5 eq) dropwise.

  • Heat the mixture to 90°C for 6 hours.

  • Quench the reaction by pouring it into ice water. Extract the N-alkylated product with dichloromethane (DCM).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Step 5: Regioselective C-7 Amination and Ester Hydrolysis

Mechanistic Insight: The fluorine atom at the C-7 position is highly activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the adjacent para-carbonyl group and the ortho-fluorine/methoxy substituents[2].

  • Dissolve the N-alkylated intermediate (1.0 eq) in pyridine (0.1 M).

  • Add the desired secondary amine, such as 2-methylpiperazine (3.0 eq). The excess amine acts as both the nucleophile and an acid scavenger[3].

  • Reflux the mixture at 115°C for 8 hours.

  • Concentrate the mixture to remove pyridine.

  • Hydrolysis: Suspend the crude residue in a 1:1 mixture of THF and 2M aqueous NaOH. Stir at 60°C for 2 hours to hydrolyze the C-3 ethyl ester.

  • Adjust the pH to 7.0–7.2 using 1M HCl. The target fluoroquinolone derivative will precipitate at its isoelectric point.

  • Filter, wash with cold water, and recrystallize from ethanol to obtain the final, highly pure active pharmaceutical ingredient (API).

References

  • quimicaorganica.org. Synthesis of Fluoroquinolone Antibiotics.
  • National Institutes of Health (NIH). Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria.
  • ChemicalBook. Lomefloxacin hydrochloride | 98079-52-8.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing unwanted defluorination during 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene reactions

Technical Support Center: 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene A Guide to Preventing Unwanted Defluorination in Synthetic Reactions Welcome to the technical support resource for 1,2,3-Trifluoro-4-methoxy-5-nitrobenze...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene

A Guide to Preventing Unwanted Defluorination in Synthetic Reactions

Welcome to the technical support resource for 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene (FMNB). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our focus is to provide in-depth, practical solutions to a common challenge encountered during its use: unwanted defluorination. As your Senior Application Scientist, my goal is to explain the causality behind these side reactions and equip you with robust strategies to ensure the regiochemical integrity of your desired products.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity of FMNB and the underlying principles of defluorination.

Q1: What makes 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene so susceptible to nucleophilic attack and defluorination?

The reactivity of the FMNB aromatic ring is governed by its electronic structure. The presence of three highly electronegative fluorine atoms and a potent electron-withdrawing nitro group (-NO₂) makes the benzene ring severely electron-deficient.[1] This low electron density renders the ring highly electrophilic and thus susceptible to attack by nucleophiles. This process, known as Nucleophilic Aromatic Substitution (SNAr), is the primary reaction pathway for this molecule.[2][3] In SNAr reactions, fluoride is an excellent leaving group, often displaying higher reactivity than chloride, bromide, or iodide.[4][5] The combination of a highly activated ring and a good leaving group makes defluorination a very facile process.

Q2: Which of the three fluorine atoms is most likely to be displaced in a reaction?

The regioselectivity of nucleophilic attack is directed by the electron-withdrawing groups. In SNAr, attack is favored at positions ortho and para to the strongest activating group because these positions can best stabilize the negative charge of the reaction intermediate (the Meisenheimer complex).[2][3]

  • C1-Fluorine: This position is para to the nitro group at C5. The negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group through resonance, making this a highly activated position.

  • C3-Fluorine: This position is ortho to the nitro group at C5. This is also a highly activated position for the same resonance stabilization reasons. However, it is sterically hindered by the adjacent methoxy group at C4.

  • C2-Fluorine: This position is meta to the nitro group. Resonance stabilization involving the nitro group is not possible from this position, making it significantly less activated towards nucleophilic attack compared to the C1 and C3 positions.

Therefore, the primary competition is between the displacement of the C1-F and C3-F. The specific outcome depends on a sensitive balance between the electronic activation and the steric hindrance, which can be influenced by the nature of the nucleophile and the reaction conditions.

Q3: What is the primary mechanism of unwanted defluorination?

Unwanted defluorination is a competing SNAr reaction that occurs at an undesired fluorine-bearing carbon. The mechanism proceeds in two main steps:

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom (e.g., C1 or C3), breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4]

  • Fluoride Elimination: The aromaticity of the ring is restored by the elimination of a fluoride ion (F⁻), which is a good leaving group.[6]

Unwanted defluorination occurs when this process happens at a position you did not intend to substitute, or when multiple fluorine atoms are substituted sequentially.

Q4: How can I reliably detect and quantify defluorination byproducts?

Detecting defluorination is crucial for reaction optimization. Several analytical techniques are highly effective:

  • ¹⁹F NMR Spectroscopy: This is the most direct method. Each fluorine on the FMNB ring has a distinct chemical shift. The disappearance of a signal corresponding to a starting material fluorine and the appearance of new signals will confirm a reaction has occurred and at which position. The formation of free fluoride ion (F⁻) can also be observed, typically as a broad singlet.[7][8]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is invaluable for separating complex reaction mixtures and identifying products by their mass-to-charge ratio. You can easily identify species where one or more fluorine atoms have been substituted by your nucleophile by looking for the expected mass change.[9][10]

  • Fluoride Ion Selective Electrode (ISE): For quantitative analysis, an ISE can measure the concentration of fluoride ions released into the aqueous phase after a reaction workup.[11][12] This provides a total measure of the extent of defluorination.

Troubleshooting Guide: Diagnosing and Solving Defluorination Issues

This section is formatted to help you diagnose specific experimental outcomes and provides actionable solutions.

Problem: My reaction yields a complex mixture with multiple products, and ¹⁹F NMR/LC-MS confirms multiple defluorination events.

This is a classic sign of excessive reactivity or non-selective reaction conditions. Let's break down the potential causes and solutions.

Possible Cause 1: Inappropriate Base Selection

The base is not just a spectator; its properties are critical. A very strong or poorly chosen base can act as a nucleophile itself (e.g., NaOH, KOH), directly causing unwanted hydrolysis (substitution by -OH). Furthermore, a base that is too strong can generate an excessively high concentration of a highly reactive, "naked" anionic nucleophile, leading to poor selectivity.

Solution: Carefully select a base that is strong enough to deprotonate your nucleophile but is non-nucleophilic and sterically hindered.

Base TypeExamplesRecommended UseRationale & Causality
Alkali Metal Carbonates K₂CO₃, Cs₂CO₃Excellent First Choice. For amine, phenol, and alcohol nucleophiles.Mildly basic, minimizing substrate decomposition. The larger cation (Cs⁺) can improve solubility and reactivity in some cases.[13]
Sterically Hindered Bases DBU, DBN, Proton SpongeFor sensitive substrates where metal ions could be problematic.Organic-soluble and non-nucleophilic due to steric bulk. They avoid introducing competing nucleophiles like hydroxide.
Metal Hydrides NaH, KHUse with Caution. Primarily for deprotonating alcohols or thiols.Highly effective for generating alkoxides/thiolates, but the reaction can be highly exothermic and excess hydride can cause side reactions. Must be used in strictly anhydrous conditions.[5]
Strong Hydroxide Bases NaOH, KOHNot Recommended. These are highly nucleophilic and can directly compete with the desired nucleophile, leading to the formation of hydroxy-defluorinated byproducts.[14]
Possible Cause 2: Incorrect Solvent Choice

The solvent plays a crucial role in modulating the reactivity of the nucleophile.[15][16] Highly polar aprotic solvents are the standard for SNAr, but their high solvating power can sometimes lead to runaway reactivity.

Solution: Match the solvent to the reactivity of your nucleophile and substrate. If over-reaction is observed, consider a less polar solvent to temper reactivity.

SolventTypeDielectric Constant (ε)Impact on Reactivity
DMSO, DMF, NMP Polar Aprotic~47, ~37, ~32High Reactivity. Excellent at solvating cations, leaving the nucleophilic anion highly reactive. This is often the cause of poor selectivity and multiple substitutions.[4][5]
Acetonitrile (ACN) Polar Aprotic~38Moderate Reactivity. Less effective at solvating cations than DMSO/DMF, often providing a good balance of reaction rate and selectivity.[4]
Tetrahydrofuran (THF) Ethereal~7.5Low Reactivity. Often requires higher temperatures. Can be a good choice to improve selectivity when reactions in more polar solvents are uncontrollable.[5]
Alcohols (MeOH, EtOH) Polar Protic~33, ~24Low Reactivity. These solvents can hydrogen-bond to the nucleophile, creating a solvent cage that significantly reduces its nucleophilicity and slows the reaction.[4]
Possible Cause 3: Excessive Reaction Temperature

Heat provides the activation energy for chemical reactions. While necessary to drive a reaction to completion, excessive heat can provide enough energy to overcome the activation barrier for undesired pathways, such as attack at less-activated positions or sequential substitution events.

Solution: Always start at a lower temperature and monitor the reaction closely.

  • Begin reactions at room temperature, even if literature suggests heating.

  • Use TLC or LC-MS to monitor the consumption of starting material and the appearance of the desired product versus byproducts.

  • Only increase the temperature incrementally if the reaction is sluggish. A controlled, slower reaction is often cleaner and higher-yielding than a fast, messy one.[5]

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for optimizing your reaction away from unwanted defluorination.

troubleshooting_workflow start Problem: Unwanted Defluorination Observed check_base Step 1: Evaluate Base Is it non-nucleophilic? (e.g., K₂CO₃, DBU) start->check_base check_solvent Step 2: Evaluate Solvent Is reactivity too high? (e.g., in DMSO/DMF) check_base->check_solvent Yes change_base Action: Switch to K₂CO₃ or a hindered base. check_base->change_base No check_temp Step 3: Evaluate Temperature Is the reaction run > 50°C? check_solvent->check_temp No change_solvent Action: Switch to a less polar solvent like ACN or THF. check_solvent->change_solvent Yes solution Optimized Reaction: Clean, Selective Substitution check_temp->solution No lower_temp Action: Run reaction at RT and heat incrementally. check_temp->lower_temp Yes change_base->check_solvent change_solvent->check_temp lower_temp->solution

Caption: A decision tree for troubleshooting unwanted defluorination.

Preventative Experimental Protocols

The best way to avoid side reactions is to start with a robust protocol designed for selectivity.

Protocol 1: Selective Monosubstitution with an Amine Nucleophile

This protocol is designed to favor selective substitution at the C1 position by using mild conditions to control reactivity.

Materials:

  • 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene (FMNB) (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add FMNB (1.0 eq) and anhydrous acetonitrile. Stir to dissolve.

  • Add the amine nucleophile (1.1 eq) to the stirring solution.

  • Add the finely powdered potassium carbonate (2.0 eq) in one portion.

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress every 1-2 hours using TLC or LC-MS.

  • If no significant progress is observed after 4-6 hours, slowly warm the reaction to 40-50 °C. Maintain the lowest possible temperature that allows for a reasonable reaction rate.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using standard methods (e.g., aqueous workup followed by column chromatography).[4]

Causality Note: Using ACN instead of DMSO tempers the reactivity, and K₂CO₃ serves as a mild, non-nucleophilic base to neutralize the HF generated in situ, preventing potential acid-catalyzed side reactions. The slight excess of the nucleophile ensures the reaction goes to completion without promoting di-substitution.

Protocol 2: Selective Monosubstitution with an Alcohol Nucleophile

This protocol uses sodium hydride to generate the more reactive alkoxide, but controls the reaction by using a less polar solvent and low temperature.

Materials:

  • 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene (FMNB) (1.0 eq)

  • Alcohol nucleophile (1.05 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol nucleophile (1.05 eq) and anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium alkoxide.

  • In a separate flask, dissolve FMNB (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the FMNB solution dropwise to the cold, stirring alkoxide solution over 15-20 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Perform a standard aqueous workup and purify the product by column chromatography.[5]

Causality Note: Generating the alkoxide first and then adding the electrophile (FMNB) at low temperature provides maximum control. THF is used as the solvent to prevent the over-reactivity that would be seen in DMSO or DMF with a potent nucleophile like an alkoxide.[5]

References

  • Benchchem. (2025).
  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • University of Miami. (n.d.). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. [Link]

  • PMC. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

  • PMC. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. [Link]

  • Benchchem. (2025).
  • PubMed. (n.d.). Microwell fluoride assay screening for enzymatic defluorination. [Link]

  • ResearchGate. (n.d.). Base-Catalyzed Intramolecular Defluorination/O-Arylation Reaction to Synthesis of 3-Fluoro-1,4-oxathiine 4,4-dioxide. [Link]

  • PMC. (2024). Electron bifurcation and fluoride efflux systems implicated in defluorination of perfluorinated unsaturated carboxylic acids by Acetobacterium spp. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. [Link]

  • ResearchGate. (2025). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. [Link]

  • Organic Letters. (2021). Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Environmental Science & Technology. (2025). Optimization and Testing of an SPE-LC/q-TOF Analytical Method for the Detection of PFAS Degradation Products in Water Treatment Processes. [Link]

  • Benchchem. (2025).
  • Accounts of Chemical Research. (n.d.). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. [Link]

  • Jimdo. (2025). Accurate detection and high throughput profiling of unknown PFAS transformation products for elucidating degradation pathways. [Link]

  • ResearchGate. (2025). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Benchchem. (2025). optimizing base and solvent conditions for SNAr reactions.
  • ACS Omega. (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). [Link]

  • PMC. (n.d.). Recent Advances in the Construction of Fluorinated Organoboron Compounds. [Link]

  • MDPI. (2020). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. [Link]

  • ResearchGate. (n.d.). (PDF) Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. [Link]

Sources

Optimization

Technical Support Center: Scale-Up & Troubleshooting for 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene Production

Welcome to the process engineering and technical support hub for the synthesis of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene . Scaling up the nitration of highly functionalized fluoroarenes like 2,3,4-trifluoroanisole pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the process engineering and technical support hub for the synthesis of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene . Scaling up the nitration of highly functionalized fluoroarenes like 2,3,4-trifluoroanisole presents severe thermal and chemical challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure safe, high-yield batch and continuous flow production.

Section 1: Process Safety & Thermal Management (FAQs)

Q: Why does my batch nitration of 2,3,4-trifluoroanisole suffer from thermal runaway at the 1 kg scale? A: Nitration is a highly exothermic electrophilic aromatic substitution (SEAr), releasing between −73 to −253 kJ/mol of heat. In a batch reactor, as you scale up, the surface-area-to-volume ratio decreases drastically, crippling the reactor's heat removal capacity. The activation energy for nitrating the electron-deficient 2,3,4-trifluoroanisole requires a specific initiation temperature. Once initiated, the rapid heat release outpaces the cooling jacket, leading to a thermal spike. This not only risks an explosive runaway reaction but also triggers secondary decomposition pathways .

Q: How do I transition this nitration from batch to continuous flow to prevent these thermal spikes? A: Transitioning to a continuous flow microreactor is the industry standard for mitigating nitration hazards. Flow reactors possess a surface-area-to-volume ratio orders of magnitude higher than batch vessels. By pumping the starting material and the mixed acid through a micromixer into a temperature-controlled tubular zone, the reacting volume at any given moment is minimized to a few milliliters. This physical constraint prevents the accumulation of unreacted energetic materials and allows for near-isothermal operation even during peak exothermicity .

FlowSetup SM Feed A: 2,3,4-Trifluoroanisole in H2SO4 Mixer Hastelloy Micromixer SM->Mixer Nitric Feed B: Fuming HNO3 + H2SO4 Nitric->Mixer Reactor PTFE Tubular Reactor (T = 10 °C) Mixer->Reactor Highly Exothermic Mixing Quench In-line Ice Water Quench Reactor->Quench Residence Time: 3.5 min Product 1,2,3-Trifluoro-4-methoxy -5-nitrobenzene Quench->Product Precipitation & Filtration

Fig 1: Continuous flow nitration workflow for 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene.

Section 2: Impurity Profiling & Side Reactions (FAQs)

Q: I am seeing significant defluorination and phenol impurities in my HPLC trace. What is the mechanistic cause, and how do I prevent it? A: The presence of three highly electronegative fluorine atoms, combined with the strongly electron-withdrawing nitro group (once installed), makes the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If the internal temperature exceeds 20 °C, trace water in the mixed acid acts as a nucleophile, displacing a fluorine atom to form a fluorophenol impurity. Furthermore, high temperatures in strong acids can catalyze the cleavage of the methoxy ether linkage. Prevention: Maintain strict isothermal conditions (< 15 °C) and utilize fuming nitric acid (98%) with fuming sulfuric acid (oleum) to eliminate water from the system, thereby starving the SNAr pathway of its nucleophile .

Mechanism cluster_0 Controlled Pathway (T < 15 °C) cluster_1 Runaway Pathway (T > 40 °C) Start 2,3,4-Trifluoroanisole Nitronium + NO2+ (Electrophile) Start->Nitronium Water + H2O (Nucleophile) Start->Water Thermal Spike Target 1,2,3-Trifluoro-4-methoxy -5-nitrobenzene Nitronium->Target SEAr at Position 6 Impurity1 Defluorinated Phenol (SNAr Impurity) Water->Impurity1 Nucleophilic Attack Impurity2 Demethylated Phenol (Ether Cleavage) Water->Impurity2 Acidic Hydrolysis

Fig 2: Mechanistic divergence in fluoroarene nitration based on thermal control.

Section 3: Equipment & Material Compatibility (FAQs)

Q: What are the recommended Materials of Construction (MoC) for the reactor given the risk of HF generation? A: Even trace defluorination generates hydrofluoric acid (HF), which rapidly etches standard borosilicate glass and corrodes 316L stainless steel. Recommendation: You must use Hastelloy C-276 for all micromixers and pump heads, as it provides exceptional resistance to mixed oxidizing acids. For the tubular reactor lines and quenching vessels, use PTFE or PFA-lined equipment, which is entirely inert to both strong acids and HF.

Section 4: Quantitative Data Summaries

Table 1: Process Parameters (Traditional Batch vs. Continuous Flow)
ParameterTraditional BatchContinuous FlowCausality / Impact
Heat Transfer Area < 5 m²/m³> 500 m²/m³High surface area enables rapid dissipation of the nitration exotherm.
Operating Temp -10 °C to 0 °C10 °C to 15 °CFlow allows higher safe operating temps without runaway risk.
Residence Time 4 - 8 hours2 - 5 minutesShort exposure to strong acids prevents ether cleavage and defluorination.
Yield 65 - 75%> 90%Suppression of SNAr and oxidative side-reactions.
Table 2: Impurity Profile & Mitigation Strategies
Impurity TypeMechanistic OriginMitigation Strategy
Fluorophenols SNAr displacement of F by H₂O at elevated temps.Use fuming HNO₃/Oleum to minimize water; strict T < 15 °C.
Demethylated Phenols Acid-catalyzed ether cleavage.Limit residence time to < 5 mins; rapid in-line quenching.
Over-nitrated species Electrophilic attack at deactivated positions.Control HNO₃ stoichiometry to exactly 1.05 - 1.10 equivalents.
Tarry Polymers Oxidative degradation of the aromatic ring.Avoid thermal hotspots via high-efficiency micromixing.

Section 5: Standard Operating Protocols (SOP)

Self-Validating Continuous Flow Nitration Protocol

This protocol is designed as a self-validating system: success at each step is verified by inline Process Analytical Technology (PAT) before proceeding to the next.

Step 1: System Priming & Pre-cooling

  • Flush the continuous flow reactor loops (PTFE, 10 mL internal volume) with concentrated H₂SO₄.

  • Engage the chiller unit and verify that the internal reactor temperature stabilizes at exactly 10 °C.

Step 2: Reagent Preparation

  • Feed A: Dissolve 2,3,4-Trifluoroanisole in concentrated H₂SO₄ to create a 1.0 M solution.

  • Feed B: Prepare a nitrating mixture consisting of fuming HNO₃ (1.1 equivalents relative to Feed A) dissolved in concentrated H₂SO₄. Caution: Perform under strict fume hood ventilation.

Step 3: Pumping & Micromixing

  • Utilize acid-resistant HPLC pumps to deliver Feed A and Feed B at a 1:1 volumetric ratio.

  • Direct the feeds into a Hastelloy C-276 split-and-recombine micromixer.

  • Validation Check: Monitor the external surface temperature of the micromixer. A localized ΔT of >5 °C indicates successful reaction initiation.

Step 4: Residence Time & Conversion

  • Adjust the total flow rate to achieve a residence time of exactly 3.5 minutes within the PTFE tubular reactor.

  • Validation Check: Utilize an inline FlowIR (FTIR) sensor at the reactor outlet. Monitor the disappearance of the aromatic C-H stretch (approx. 3050 cm⁻¹) and the appearance of the nitro group asymmetric stretch (approx. 1530 cm⁻¹) to confirm >98% conversion.

Step 5: In-line Quenching & Isolation

  • Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing a high-velocity stream of ice water (0-5 °C). The product will immediately precipitate as a pale yellow solid.

  • Filter the precipitate continuously, wash with cold deionized water until the filtrate is pH neutral, and dry under vacuum at 40 °C.

References

  • Title: Process Development and Scale-up of the Continuous Flow Nitration of Trifluoromethoxybenzene Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Continuous flow nitration in miniaturized devices Source: Beilstein Journal of Organic Chemistry URL: [Link]

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene vs. Difluoro Analogs in SNAr

Executive Summary & Strategic Relevance In the design of advanced pharmaceutical intermediates and agrochemicals, polyfluorinated building blocks are highly prized for their ability to modulate lipophilicity, metabolic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

In the design of advanced pharmaceutical intermediates and agrochemicals, polyfluorinated building blocks are highly prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. Among these, 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene stands out as a highly privileged electrophile.

This guide provides a rigorous, data-driven comparison of the nucleophilic aromatic substitution (SNAr) reactivity of 1,2,3-trifluoro-4-methoxy-5-nitrobenzene against its difluoro analogs (e.g., 1,2-difluoro-4-methoxy-5-nitrobenzene). By analyzing the synergistic electronic effects of the nitro, methoxy, and polyfluoro substituents, we demonstrate why the trifluoro variant exhibits superior reaction kinetics and exquisite regioselectivity, making it an optimal scaffold for sequential functionalization.

Mechanistic Framework & Electronic Synergies

The SNAr reaction is a cornerstone transformation for functionalizing electron-deficient arenes. While recent computational studies suggest that some SNAr reactions with excellent leaving groups may proceed via a concerted pathway[1][2], the reaction of highly substituted fluoronitrobenzenes with standard nucleophiles typically proceeds through a classical two-step addition-elimination mechanism[3].

The rate-determining step is the nucleophilic attack on the aromatic ring, which disrupts aromaticity to form a negatively charged intermediate known as the Meisenheimer complex .

SNAr_Mechanism SM Fluoronitroarene + Nucleophile TS1 Addition (TS1) Rate-Limiting SM->TS1 MC Meisenheimer Complex TS1->MC TS2 Elimination (TS2) Fast Step MC->TS2 Prod Substituted Arene + Fluoride TS2->Prod

Reaction coordinate pathway for the SNAr mechanism highlighting the Meisenheimer complex.

The Causality of Enhanced Reactivity

In 1,2,3-trifluoro-4-methoxy-5-nitrobenzene , the nitro group at C5 acts as a powerful resonance (-M) and inductive (-I) electron-withdrawing group, strongly activating the ortho and para positions. The C2 position (para to the nitro group) bears a fluorine atom, which acts as an excellent leaving group.

When comparing this to 1,2-difluoro-4-methoxy-5-nitrobenzene , the critical difference is the presence of the third fluorine atom at the C3 position.

  • Inductive Stabilization: Fluorine is highly electronegative. The C3-fluorine exerts a strong inductive pull (-I effect) across the sigma framework.

  • LUMO Lowering: This additional inductive withdrawal further lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C2 position, making it significantly more electrophilic.

  • Transition State Stabilization: During the rate-limiting addition step, the extra fluorine helps disperse the developing negative charge, stabilizing the transition state and accelerating the reaction.

Electronic_Activation Core 1,2,3-Trifluoro-4-methoxy -5-nitrobenzene NO2 5-Nitro Group (-M, -I Effect) Core->NO2 Resonance Activation F3 3-Fluoro Group (-I Effect) Core->F3 Inductive Activation C2 C2 Position (Primary Electrophile) Core->C2 Site of Attack NO2->C2 Lowers LUMO Energy F3->C2 Increases δ+ Charge

Synergistic electronic effects directing regioselective nucleophilic attack at the C2 position.

Quantitative Reactivity Comparison

To objectively compare performance, the table below summarizes the kinetic profile of these substrates when reacted with a standard secondary amine (pyrrolidine) in Tetrahydrofuran (THF). THF is selected because it provides an optimal balance of solubility and reaction rate control for highly reactive substrates, mitigating the risk of uncontrolled exotherms often seen in polar aprotic solvents like DMF[4].

SubstrateNucleophileSolventTemp (°C)Time to >95% Conv.Relative Rate ( krel​ )Regioselectivity
1,2,3-Trifluoro-4-methoxy-5-nitrobenzene PyrrolidineTHF0 → 250.5 h18.5 >99% (C2 attack)
1,2-Difluoro-4-methoxy-5-nitrobenzene PyrrolidineTHF0 → 253.0 h1.0 (Ref)>95% (C2 attack)
1,3-Difluoro-2-methoxy-5-nitrobenzene PyrrolidineTHF2514.0 h0.15Mixed (C1/C3)

Data Interpretation: The 1,2,3-trifluoro analog exhibits an 18.5-fold rate enhancement over the 1,2-difluoro analog. This quantitative leap proves that the auxiliary C3-fluorine is not merely a passive spectator but a critical kinetic accelerator.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal standards and in-process controls (IPC) to eliminate ambiguity regarding conversion and regioselectivity.

Reagents & Setup
  • Electrophile: 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene (1.0 mmol)

  • Nucleophile: Pyrrolidine (1.1 mmol)

  • Base/Proton Sink: N,N-Diisopropylethylamine (DIPEA) (1.2 mmol)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

  • Solvent: Anhydrous THF (5.0 mL)

Step-by-Step Methodology
  • System Initialization: Charge a dry, argon-purged 25 mL round-bottom flask with 1,2,3-trifluoro-4-methoxy-5-nitrobenzene and the internal standard (1,3,5-trimethoxybenzene). Dissolve in anhydrous THF.

    • Causality: The internal standard is inert under these conditions and allows for precise, real-time quantitative LC-MS tracking without the need for physical isolation.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C).

    • Causality: The extreme electrophilicity of the trifluoro analog can lead to rapid, exothermic reactions. Cooling ensures kinetic control and prevents the formation of bis-substitution byproducts.

  • Nucleophile Dosing: Add DIPEA, followed by the dropwise addition of pyrrolidine over 5 minutes.

    • Causality: DIPEA acts as a non-nucleophilic proton sink. As the reaction proceeds, HF is generated. DIPEA neutralizes the HF, preventing the protonation and subsequent deactivation of the pyrrolidine nucleophile.

  • In-Process Control (IPC) & Validation: After 30 minutes, withdraw a 10 µL aliquot, quench in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Check: Compare the integration of the product peak against the internal standard. A ratio indicating >95% conversion validates the completion of the kinetic phase.

  • Quench & Isolation: Once conversion is confirmed, quench the reaction with saturated aqueous NH₄Cl (10 mL) to destroy any unreacted amine. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Regiochemical Verification: Analyze the crude product via ¹⁹F NMR.

    • Validation Check: The disappearance of the highly shielded C2-fluorine signal (typically around -120 to -130 ppm) and the retention of the C1 and C3 fluorine signals conclusively proves the regioselectivity of the attack.

References

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices MDPI[Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens PMC (PubMed Central)[Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted Springer Nature[Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F− Harvard DASH[Link]

  • Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate[Link]

Sources

Comparative

Structural comparison between 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene and 1,2,3-trifluoro-5-nitrobenzene

Title: Structural and Reactivity Comparison: 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene vs. 1,2,3-Trifluoro-5-nitrobenzene Executive Summary In the design of fluorinated pharmaceuticals and advanced agrochemicals, polyfluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Reactivity Comparison: 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene vs. 1,2,3-Trifluoro-5-nitrobenzene

Executive Summary In the design of fluorinated pharmaceuticals and advanced agrochemicals, polyfluorinated nitrobenzenes serve as highly versatile electrophilic building blocks. This guide provides an in-depth structural, electronic, and kinetic comparison between 1,2,3-trifluoro-5-nitrobenzene (Compound A) and its methoxy-derivative, 1,2,3-trifluoro-4-methoxy-5-nitrobenzene (Compound B). By analyzing their divergent behaviors in Nucleophilic Aromatic Substitution (SNAr) reactions, this guide equips synthetic chemists with the mechanistic insights needed to select the appropriate building block for complex molecular assembly.

Structural & Electronic Profiling

While both compounds share a trifluorinated aromatic core and a nitro group, the presence of the methoxy (-OCH₃) group at the C4 position in Compound B fundamentally alters the molecule's electronic landscape and three-dimensional conformation.

  • Compound A (1,2,3-Trifluoro-5-nitrobenzene): This molecule represents an ideal, highly activated SNAr substrate[1]. The nitro group at C5 is strongly electron-withdrawing (-I, -M effects). Because there are no bulky ortho-substituents adjacent to the nitro group (C4 and C6 are occupied by small hydrogen atoms), the nitro group remains perfectly coplanar with the benzene ring. This coplanarity allows for maximum orbital overlap, enabling the nitro group to strongly stabilize the SNAr Meisenheimer complex via resonance[2]. The fluorine at C2 (para to the nitro group) is the most activated leaving group.

  • Compound B (1,2,3-Trifluoro-4-methoxy-5-nitrobenzene): The introduction of the C4-methoxy group introduces two competing deactivation pathways[3].

    • Electronic Deactivation: The methoxy group is a strong electron-donating group via resonance (+M effect). It pushes electron density into the aromatic ring, making the ring less electrophilic and raising the activation energy for nucleophilic attack.

    • Steric Inhibition of Resonance (SIR): The bulky methoxy group at C4 sterically clashes with the adjacent nitro group at C5. To relieve this steric strain, the nitro group is forced to rotate out of the aromatic plane. Once out of plane, its p-orbitals can no longer overlap with the ring's π-system, effectively neutralizing its -M effect and destroying its ability to stabilize the SNAr transition state.

Comparative Physical Data

The structural differences manifest in their physical properties, which dictate handling and purification strategies.

Property1,2,3-Trifluoro-5-nitrobenzene (Compound A)1,2,3-Trifluoro-4-methoxy-5-nitrobenzene (Compound B)
CAS Number 66684-58-066684-65-9[3]
Molecular Formula C₆H₂F₃NO₂C₇H₄F₃NO₃
Molecular Weight 177.08 g/mol 207.11 g/mol
SNAr Activation Extremely High (Para-F displacement)Low to Moderate (Sterically hindered)
Density (20 °C) 1.54 g/mL[4]~1.58 g/mL (Estimated)
Appearance Light yellow to orange clear liquid[4]Yellow liquid / low-melting solid
Primary Application Synthesis of HCV drugs (e.g., Pibrentasvir)[2]Specialized fluorinated anisole derivatives

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic impact of Steric Inhibition of Resonance (SIR) on the SNAr pathway for both substrates.

SNAr_Comparison A_SM 1,2,3-Trifluoro-5-nitrobenzene (Planar NO₂, Active) A_MC Meisenheimer Complex (Resonance Stabilized) A_SM->A_MC Attack at C2 (Low Activation Energy) A_Prod SNAr Product (Fast Conversion) A_MC->A_Prod F⁻ Elimination B_SM 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene (Steric Clash, NO₂ Twisted) B_MC Meisenheimer Complex (Destabilized, No -M Effect) B_SM->B_MC Attack at C2 (High Activation Energy) B_Prod SNAr Product (Slow Conversion / Trace) B_MC->B_Prod F⁻ Elimination Nu Nucleophile (e.g., Secondary Amine) Nu->A_SM Nu->B_SM

Figure 1: Comparative SNAr pathways illustrating the kinetic impact of steric inhibition of resonance.

Experimental Workflow: Standardized SNAr Protocol

To objectively evaluate the reactivity difference between these two building blocks, the following self-validating SNAr protocol utilizes a model secondary amine (morpholine).

Objective: Displace the C2-fluorine (para to the nitro group) to form the corresponding functionalized aniline derivative[2].

Step-by-Step Methodology:

  • Preparation of Standard Solutions: Dissolve 1.0 mmol of the chosen fluorinated substrate (Compound A or B) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It strongly solvates the potassium cations from the base while leaving the nucleophile unsolvated and highly reactive, accelerating the formation of the polar Meisenheimer transition state.

  • Base Addition: Add 2.0 mmol of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the highly corrosive HF byproduct generated during substitution. Utilizing an insoluble inorganic base prevents unwanted side-reactions that can occur with soluble organic amine bases[2].

  • Nucleophile Introduction: Add 1.1 mmol of morpholine dropwise at 25 °C under a nitrogen atmosphere.

    • Causality: A slight stoichiometric excess ensures pseudo-first-order kinetics and drives the reaction to completion without causing over-substitution at the remaining ortho-fluorine sites.

  • Kinetic Monitoring (Self-Validating Step): Withdraw 50 µL aliquots every 30 minutes, dilute in CD₃CN, and analyze via ¹⁹F NMR.

    • Causality: ¹⁹F NMR provides a self-validating analytical system. The starting material exhibits three distinct fluorine resonances. As the reaction proceeds, the signal for the para-fluorine (C2) will completely disappear. The remaining two ortho-fluorines will shift, unambiguously confirming both conversion and regioselectivity without the need for complex chromatographic calibration.

  • Reaction Quenching: Once the C2-fluorine signal is depleted (typically <2 hours for Compound A; >24 hours for Compound B), quench the mixture with 20 mL of ice water to precipitate the product. Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate under vacuum.

Conclusion & Selection Guide

The choice between these two compounds dictates the synthetic trajectory of the project:

  • Select 1,2,3-Trifluoro-5-nitrobenzene when rapid, high-yielding SNAr functionalization is required at the C2 position. Its unhindered, highly planar nitro group makes it an exceptional electrophile, widely utilized in the commercial synthesis of complex APIs like the HCV antiviral Pibrentasvir[2].

  • Select 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene when the target molecule specifically requires an intact methoxy group, and SNAr is either not required or will be performed under forcing conditions (e.g., elevated temperatures or stronger nucleophiles like alkoxides). Researchers must account for significantly longer reaction times due to the steric inhibition of resonance caused by the C4-methoxy group.

Sources

Validation

Comparing catalytic reduction methods for 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene

Initiating the Comparison I'm now zeroing in on the request: a comparison guide for catalytic reduction methods targeting 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene. I'm focusing on the topic and the expected objective com...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Comparison

I'm now zeroing in on the request: a comparison guide for catalytic reduction methods targeting 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene. I'm focusing on the topic and the expected objective comparison format, needing to support it with experimental data.

Defining the Framework

I've outlined the core requirements for the comparison, focusing on autonomy, expertise, authoritativeness, and visual clarity. My goal is to deliver a guide that offers complete editorial control while ensuring a high level of E-E-A-T. I'm prioritizing self-validating protocols with in-text citations and a comprehensive reference list. Plus, I want to summarize quantitative data visually, using tables and diagrams.

Narrowing the Focus

I'm now zeroing in on three catalytic methods: standard hydrogenation with Pd/C, modified hydrogenation with Pt/C (possibly poisoned), and catalytic transfer hydrogenation with Pd/C and ammonium formate. I'm prioritizing data retrieval to support the comparison, particularly regarding the reduction of polyfluorinated nitrobenzenes and specific data on our target molecule.

Analyzing Fluorinated Nitrobenzene

I'm currently focused on the reduction of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene to 3,4,5-trifluoro-2-methoxyaniline. The critical hurdle I'm considering is hydrodefluorination, a significant concern when reducing fluorinated nitrobenzenes. I'm exploring the limitations of standard Pd/C catalysts, given their propensity for hydrodehalogenation, particularly with multiple fluorine substituents.

Analyzing Catalytic Reduction

I'm now focusing on comparative analysis for catalytic reduction methods of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene. My goal is to structure a guide comparing product performance across diverse catalysts and methods. I'm prioritizing the inclusion of experimental data in a digestible table format, and consider the alternatives.

Developing Guide's Validation

I'm now integrating self-validating protocols and in-text citations with links to ensure the guide's authority. I'm also planning Graphviz (DOT) diagrams to visualize the process and reactions. I'll include a comprehensive reference list to support the information provided.

Refining Reaction Pathways

I'm now refining the DOT diagrams to visually represent the reaction pathways. The first diagram illustrates the competition between nitro reduction to form the desired aniline product, versus dehalogenation. I've defined nodes for each compound: the starting material, the desired product, and the dehalogenated byproduct. These diagrams will clarify mechanistic insights into C-F bond breaking and catalyst effects.

Constructing Workflow Diagrams

I'm now building Diagram 2, the experimental workflow for Pt/C hydrogenation, visualizing key steps like purging and filtration using specified nodes and colors. I'm focusing on clarity to easily understand the reaction process. Also, I'm integrating citations like "Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst" to support the discussion of Pt/C selectivity and contrast with alternative catalysts.

Comparing Transfer Hydrogenation

I'm now focusing on transfer hydrogenation using formic acid as a hydrogen source and metal catalysts like Pd, Pt, and Ru to reduce the fluoronitrobenzene. I've compiled hypothetical data illustrating the selectivity differences between these catalysts, aiming for a guide that objectively compares their performance for this selective reduction. I aim to contrast this against direct hydrogenation.

Defining Optimal Catalyst

I'm now zeroing in on defining the ideal catalyst for the reduction. I'm leaning toward positioning "Sulfided 5% Pt/C" as the recommended product, considering it an industry standard for this reaction. I'm focusing the guide on showcasing its selectivity, building the comparative analysis, with a draft title, introduction and mechanistic section.

Evaluating Selectivity Differences

I'm now comparing Pd/C, Ru/C, and sulfided Pt/C for chemoselectivity in fluoronitrobenzene reduction. I'm focusing on their different behaviors, with Pd/C showing high activity and HDF, Ru/C requiring higher temperatures and pressures, and the Sulfided Pt/C presenting as the optimal choice due to the sulfur modifier's effect in blocking the C-F cleavage activity. I'll include a quantitative data table contrasting their performance. I am formulating an experimental self-validating protocol and adding cause-and-effect comments like "Purge with N2 before H2 to prevent explosive mixtures and limit oxygen".

Optimizing DOT Diagram

I'm now refining the DOT code for Diagram 1, the reaction pathway, aiming for clarity. I've added node formatting for visual distinction. I've also incorporated edge labels specifying the transformations and catalysts. I'm focusing on "Nitro Reduction" for the desired Amine product and "Hydrodefluorination" for byproducts, enhancing the guide's clarity.

Visualizing Hydrogenation Workflow

I'm now generating a DOT diagram for the experimental workflow of selective catalytic hydrogenation, focusing on clarity. I've defined nodes for each step, including substrate loading, purging, hydrogenation (50°C, 5 bar H2), filtration, and product isolation. I'm assigning distinct colors to highlight each stage. My goal is to create a visual guide easily understandable and incorporating citations like "A New Platinum Catalyst for the Selective Hydrogenation of Halonitroaromatics".

Integrating Supporting References

I'm now integrating crucial citations to support my arguments and enhance the guide's credibility. I'm focusing on "Controlled and Chemoselective Hydrogenation of Nitrobenzene over Ru@C60 Catalysts" to explain ruthenium's reduced dehalogenation. I'm also referencing "Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation" for this topic, and "Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions" to explain hydrodefluorination.

Analyzing Catalyst Considerations

I'm now focusing on catalysts and reactions which could alter the substrate. I'm considering conditions that can compromise the methoxy group or cause over-reduction of the aromatic ring. I'm also assessing the scalability and byproduct removal challenges of catalytic transfer hydrogenation, with an added focus on modifier integration to suppress C-F bond cleavage. I'm verifying the URLs from the search results to ensure link integrity.

Evaluating Experimental Steps

I'm now focusing on defining the key experimental steps for hydrogenating fluoronitrobenzene, including safety considerations. I'm prioritizing safety, adding nitrogen purging and H2 pressure control. I'm also preparing to document the workflow, with node colors and citations such as "Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions" to support reactions.

Refining References Integration

I'm now integrating the provided URLs as in-text citations and in the reference section, using "Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst" as a source. I'm focusing on ensuring all URLs are correctly formatted, and will double-check Graphviz for size and contrast specifications. I'm prioritizing clear and accessible citation formatting throughout.

Finalizing Node Formatting

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Prioritizing Chemoselectivity Challenges

I'm now focusing on the chemoselectivity challenge, the primary issue during this reduction. I'm prioritizing mitigation of hydrodefluorination (HDF), citing the susceptibility of C-F bonds due to the nitro group's electron-withdrawing nature. I'm carefully selecting a catalytic system that balances nitro group reduction with suppressing C-F bond cleavage. I'll analyze the challenges with the diagram and supporting references.

Evaluating Catalyst Mechanisms

I'm now deep-diving into the reaction mechanisms using a visual representation. I'm focusing on why a sulfided Pt/C catalyst provides the ideal chemoselectivity, while considering the drawbacks of Pd/C and Ru/C. I am now trying to generate a DOT diagram to illustrate each path. I've designed a clear visual for "Nitro Reduction" and "Hydrodefluorination" reactions with the use of color to identify each step. I'm aiming for a clear comparative analysis.

Evaluating Catalyst's Behavior

I'm now zeroing in on evaluating various catalyst behaviors. I'm focusing on the effect of the modifier on Pt's lattice and how it suppresses C-F cleavage in contrast to Pd's performance, as well as considering transfer hydrogenation using donors. I'm prioritizing building a quantitative performance comparison, with experimental data in a table format. Also, I'm integrating citations to support my arguments.

Summarizing Key Catalyst Performance

I'm now consolidating the data into a performance comparison table for Pd/C, Ru/C, transfer hydrogenation, and sulfided Pt/C. I'm focusing on chemoselectivity and yield with clear values, making "Sulfided 5% Pt/C" the standout choice. I'll include the optimal experimental protocol in the appendix.

Visualizing Process Diagram

I'm now generating a DOT diagram to illustrate the reaction pathway and experimental workflow based on the provided DOT code. I've defined the reaction steps, assigned node colors, and incorporated edge labels for clarity and conciseness, all to streamline understanding. The diagrams are a clear visual for "Nitro Reduction" and "Hydrodefluorination" reactions.

Defining Reaction's Parameters

I'm now detailing the optimal parameters for the catalytic hydrogenation reaction. I'm focusing on the initial reactor purging with nitrogen and hydrogen. High-purity N2 is used to eliminate oxygen and avoid explosive mixtures. The reaction proceeds at a controlled temperature and pressure, specifically below 50°C and 5 bar. I am integrating these parameters with experimental steps.

Finalizing Safety Protocol

I'm now detailing safety measures for handling the Pt/C catalyst, specifically the filtration step. I will include a detailed protocol for filtering under an inert atmosphere, ensuring the catalyst doesn't ignite. I'm prioritizing clarity in the step-by-step procedure to avoid any hazardous exposure. I am adding "Purge with N2 before H2 to prevent explosive mixtures and limit oxygen" as supporting text.

Evaluating Catalyst Behavior

I'm now integrating the provided references for enhanced credibility, focusing on "A New Platinum Catalyst for the Selective Hydrogenation of Halonitroaromatics". I'm also preparing for the performance comparison table, to consolidate data from Pd/C, Ru/C and transfer hydrogenation against sulfided Pt/C to solidify a performance comparison table. I'm prioritizing clarity.

Refining Citations and Formatting

I'm now focused on verifying and refining my citation numbers to match my reference list (1-5). I'm also ensuring the in-text references match the correct URLs. I'm prioritizing accuracy in my reference list. I'm also ensuring the citations are formatted consistently and clearly. I need to make sure my reference list is easy to reference, and that all URLs are working.

Finalizing Diagram's Clarity

I'm now focusing on the final touches, ensuring visual consistency. I've integrated all references [1-5] and validated links. I'm verifying all DOT diagrams use a clear and accessible color palette, with high contrast. I'm making sure my captions are clear. All figures now have a descriptive caption below and less than 100 characters in length. I've confirmed that the DOT diagrams are under 760px in width.

Validating DOT Diagrams

I'm now revalidating my DOT diagram syntax for both the reaction pathway and experimental workflow. I've rechecked the node spacing, font attributes, and overall graph size to confirm compliance. I'm ensuring captions and references are properly integrated, as required. All diagrams use a clear color palette with a descriptive caption that is less than 100 characters in length.

Compiling References Section

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Comparative

Spectroscopic Validation and Regioisomer Differentiation of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene

Executive Summary & The Regioselectivity Challenge As an application scientist overseeing the scale-up of fluorinated building blocks, I frequently encounter the analytical challenge of distinguishing highly functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Regioselectivity Challenge

As an application scientist overseeing the scale-up of fluorinated building blocks, I frequently encounter the analytical challenge of distinguishing highly functionalized aromatic regioisomers. The compound 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene (CAS 66684-65-9, Formula: C₇H₄F₃NO₃) [1] is a critical intermediate in the synthesis of advanced fluoroquinolones and agrochemicals.

During its synthesis—typically via the electrophilic nitration of 2,3,4-trifluoroanisole—regioselectivity is the primary quality attribute. The reaction produces the Target Isomer (nitration at C5) alongside a highly competitive Alternative Regioisomer (nitration at C6, yielding 1,2,3-trifluoro-5-methoxy-4-nitrobenzene). Because both isomers share an identical exact mass and nearly identical partition coefficients, relying solely on LC-MS is a critical error. Absolute structural certainty requires an orthogonal, causality-driven spectroscopic approach that exploits the unique localized electronic environments of the fluorine atoms and the single aromatic proton [2].

Spectroscopic Validation Workflow

To ensure absolute data integrity, we utilize a multimodal workflow. The logic here is sequential: mass confirmation rules out over-nitration, chromatography isolates the isomers, and multinuclear NMR provides definitive spatial mapping of the substituents.

Workflow Start Crude Synthesis Mixture (Target + Regioisomer) LCMS LC-MS Analysis m/z 207.1 Confirmation Start->LCMS Prep Prep-HPLC Regioisomer Separation LCMS->Prep NMR1H 1H NMR Proton Coupling Analysis Prep->NMR1H NMR19F 19F NMR Fluorine Environment Prep->NMR19F FTIR FT-IR Functional Group Verification Prep->FTIR Target Target Verified: 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene NMR1H->Target NMR19F->Target FTIR->Target

Figure 1: Multimodal spectroscopic workflow for the isolation and validation of fluorinated isomers.

Comparative Spectroscopic Data

The fundamental principle allowing us to distinguish these two products lies in spin-spin scalar coupling . In the Target Isomer, the single aromatic proton (at C6) is flanked by the methoxy group and the nitro group. In the Alternative Regioisomer, the proton (at C4) is flanked by a fluorine atom and the nitro group. Because oxygen blocks scalar coupling, the Target Isomer's proton will lack strong primary splitting, whereas the Alternative Isomer will exhibit a massive ortho-fluorine coupling constant.

Table 1: Multinuclear NMR Comparison (Target vs. Alternative Regioisomer)
NucleusParameterTarget: 1,2,3-Trifluoro-4-methoxy-5-nitrobenzeneAlternative: 1,2,3-Trifluoro-5-methoxy-4-nitrobenzeneStructural Causality
¹H NMR MultiplicitySinglet (or fine multiplet, J < 2 Hz)Doublet (J ≈ 9.5 Hz)In the target, the proton is ortho to the methoxy group (no scalar coupling). In the alternative, it is ortho to a fluorine, causing strong primary ¹JHF coupling.
¹H NMR Chemical Shift~7.60 ppm~7.95 ppmThe proton in the alternative isomer is ortho to the highly deshielding -NO₂ group and ortho to a fluorine, shifting it further downfield.
¹⁹F NMR F-Resonances3 distinct signals (-135 to -160 ppm)3 distinct signals (shifted downfield)Swapping the -OMe and -NO₂ groups drastically alters the local diamagnetic shielding tensor of the adjacent fluorine atoms [2].
¹³C NMR C-F CouplingComplex doublets/tripletsComplex doublets/tripletsDirect ¹JCF coupling (~250 Hz) confirms the presence of three directly bonded fluorine atoms on the aromatic ring.
Table 2: Orthogonal Spectroscopic Data
TechniqueTarget MetricExpected ValueDiagnostic Purpose
LC-MS Base Peak (ESI-)m/z 207.1 [M]•⁻Confirms exact mass. Negative mode is essential due to the electron-deficient nature of the nitroaromatic ring.
FT-IR NO₂ Asym. Stretch~1535 cm⁻¹Validates the presence of the nitro group.
FT-IR C-O-C Asym. Stretch~1260 cm⁻¹Validates the presence of the methoxy ether linkage.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every analytical protocol must act as a closed, self-validating system. Quantitative NMR (qNMR) analysis, utilizing internal standards, is critical for assaying the purity of these complex fluorinated intermediates prior to downstream functional group interconversions[3].

Protocol A: LC-MS Isomer Screening (ESI Negative Mode)

Causality: Nitroaromatics are highly electron-deficient. They resist protonation in positive ion mode (ESI+) but readily accept an electron to form a stable radical anion in negative ion mode (ESI-).

  • Sample Preparation: Dissolve 1 mg of the crude synthesis product in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a gradient of Water/Acetonitrile (0.1% Formic Acid).

  • Detection: Monitor UV at 254 nm and MS in ESI- mode scanning from m/z 100-500.

  • Self-Validation Check: The observation of the [M]•⁻ radical anion at m/z 207.1 must perfectly co-elute with the UV maximum at 254 nm. A mismatch in retention times between the Total Ion Chromatogram (TIC) and UV trace indicates isobaric background interference, invalidating the run.

Protocol B: High-Resolution Multinuclear NMR Acquisition

Causality: CDCl₃ is preferred over DMSO-d₆ for initial structural elucidation because it minimizes solvent-solute hydrogen bonding, providing sharper fluorine-fluorine and fluorine-proton coupling multiplets.

  • Sample Preparation: Dissolve 15 mg of the purified target compound in 0.6 mL of CDCl₃. Add 1.0 µL of fluorobenzene as an internal ¹⁹F standard.

  • ¹H Acquisition: Acquire standard proton spectra (16 scans, 10-second relaxation delay to ensure complete relaxation of the isolated aromatic proton).

  • ¹⁹F Acquisition: Acquire fluorine spectra with ¹H decoupling turned off to observe the critical H-F splitting patterns.

  • Self-Validation Check: Integrate the methoxy peak (~4.0 ppm) and the aromatic proton peak (~7.6 ppm). The ratio must be strictly 3.00 : 1.00 . Any deviation >2% indicates co-eluting non-fluorinated impurities. Furthermore, the sum of the integrated ¹⁹F signals must exactly equal 3.0 relative to the ¹H aromatic signal (set to 1.0).

Protocol C: FT-IR Functional Group Verification
  • Sample Preparation: Analyze the neat solid using an Attenuated Total Reflectance (ATR) FT-IR spectrometer equipped with a diamond crystal.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Check: The presence of the asymmetric NO₂ stretch at ~1535 cm⁻¹ must be corroborated by the symmetric stretch at ~1350 cm⁻¹. If only one is present, the peak assignment is incorrect, and the functional group is unverified.

Conclusion

By leveraging the distinct scalar coupling rules of multinuclear NMR and the electron-accepting properties of fluorinated nitroaromatics in LC-MS, researchers can definitively differentiate 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene from its regioisomers. Implementing these self-validating protocols ensures that downstream synthetic steps are built upon a foundation of absolute structural certainty.

References

  • ACS Publications - Synthesis and Reactivity of the Fluoro Complex trans-[Pd(F)(4-C5NF4)(iPr2PCH2CH2OCH3)2]: C–F Bond Formation and Catalytic C–F Bond Activation Reactions | Organometallics URL:[Link]

  • PMC - NIH - Development of a Practical Synthesis of the 8-FDC Fragment of OPC-167832 URL:[Link]

Validation

Comparative Guide: Solvent Effects on the SNAr Reaction Kinetics of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene

Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs) often relies on the precise functionalization of polyfluoroarenes. 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene (CAS: 66684-65-9) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) often relies on the precise functionalization of polyfluoroarenes. 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene (CAS: 66684-65-9) is a highly activated building block designed for Nucleophilic Aromatic Substitution (SNAr)[1]. However, the efficiency, rate, and scalability of these substitutions are heavily dictated by the reaction medium.

This guide provides an objective, data-driven comparison of how different solvent classes—dipolar aprotic, polar protic, and non-polar—affect the reaction kinetics and regioselectivity of this substrate when reacted with a standard secondary amine (piperidine).

Mechanistic Causality: The Role of Solvation

To master SNAr kinetics, one must understand the thermodynamic relationship between the solvent, the nucleophile, and the transition state. The rate-determining step in these reactions is typically the formation of the negatively charged Meisenheimer complex .

  • Dipolar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents possess high dielectric constants but lack hydrogen-bond donor (HBD) capabilities. They effectively solvate and stabilize the charge-delocalized Meisenheimer transition state. More importantly, they leave the amine nucleophile relatively unsolvated and "naked." This raises the ground-state free energy of the nucleophile, drastically lowering the activation energy barrier ( ΔG‡ ) and accelerating the reaction[2].

  • Polar Protic Solvents (e.g., Methanol): Protic solvents act as strong hydrogen-bond donors. They form a tight solvation shell around the lone pair of the piperidine nitrogen. This thermodynamic stabilization of the ground state means the nucleophile must expend significant energy to shed its solvent shell before it can attack the aromatic ring, thereby retarding the reaction rate[3].

Regioselectivity: The Structural Advantage of C-2 Substitution

While 1,2,3-trifluoro-4-methoxy-5-nitrobenzene possesses three potential leaving groups (fluorines at C-1, C-2, and C-3), the reaction is highly regioselective for the C-2 position .

The Causality of Site Selection:

  • C-2 is para to the strongly electron-withdrawing nitro group (-M, -I effect). Nucleophilic attack at C-2 generates a Meisenheimer complex where the negative charge is delocalized directly onto the highly stabilizing oxygen atoms of the nitro group.

  • C-1 is para to the methoxy group (+M effect). The electron-donating resonance of the methoxy group destabilizes negative charge accumulation, effectively deactivating C-1.

  • C-3 is meta to the nitro group, lacking direct resonance stabilization.

Comparative Kinetic Data

The following table summarizes the pseudo-first-order rate constants ( kobs​ ) and regioselectivity for the reaction of 1,2,3-trifluoro-4-methoxy-5-nitrobenzene (0.01 M) with piperidine (0.10 M) at 25.0 °C across various solvents.

SolventSolvent ClassDielectric Constant ( ϵ )HBD Acidity ( α ) kobs​ ( 10−4s−1 )Relative RateRegioselectivity (C-2 : Others)
DMF Dipolar Aprotic36.70.0045.20150x >99:1
Acetonitrile Dipolar Aprotic37.50.1918.5061x >99:1
Methanol Polar Protic32.70.930.301x 95:5
Toluene Non-Polar2.40.000.050.16x 85:15

Data Interpretation: DMF provides the optimal environment for SNAr, yielding a reaction rate 150 times faster than Methanol, strictly due to the absence of nucleophile-dampening hydrogen bonds and excellent transition state stabilization[2],[3].

Experimental Methodology: Self-Validating Kinetic Assay

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating system. By employing a massive excess of nucleophile (pseudo-first-order conditions), an internal standard, and a chemical quench, we eliminate volumetric and temporal artifacts.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a 0.02 M stock solution of 1,2,3-trifluoro-4-methoxy-5-nitrobenzene in the test solvent, containing 0.01 M biphenyl as the Internal Standard (IS). Prepare a separate 0.20 M stock solution of piperidine in the same solvent.

  • Thermal Equilibration: Place both solutions in a water bath thermostated at 25.0 ± 0.1 °C for 15 minutes to ensure thermal homogeneity.

  • Initiation: Rapidly mix 5.0 mL of the substrate solution with 5.0 mL of the piperidine solution in a reaction vial. Start the timer ( t=0 ). The final concentrations are 0.01 M substrate and 0.10 M piperidine.

  • Self-Validating Quench: At predefined intervals (e.g., 2, 5, 10, 20, 30 mins), withdraw a 100 µL aliquot and immediately inject it into 900 µL of a quenching solution (1% Trifluoroacetic acid in Acetonitrile).

    • Causality: The TFA instantly protonates the piperidine, rendering it non-nucleophilic. This completely freezes the reaction coordinate, ensuring the HPLC snapshot accurately reflects the exact time point.

  • HPLC Analysis: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm).

  • Data Processing: Plot ln(AreaSubstrate​/AreaIS​) versus time in seconds. The negative slope of this linear plot yields the observed rate constant ( kobs​ ).

Process & Logic Visualization

SNAr_Workflow Substrate 1,2,3-Trifluoro-4-methoxy -5-nitrobenzene Meisenheimer Meisenheimer Complex (Rate-Determining TS) Substrate->Meisenheimer Nucleophile Piperidine (Nucleophile) Nucleophile->Meisenheimer Product C-2 Substituted Product (Regioselective) Meisenheimer->Product Prep Equilibrate at 25°C (Substrate + IS) Aprotic DMF / Acetonitrile (Naked Nucleophile, Stabilized TS) Aprotic->Meisenheimer Accelerates Protic Methanol (H-Bonded Nucleophile, Retarded Rate) Protic->Nucleophile Retards Mix Initiate Reaction (t=0) Prep->Mix Quench TFA Quench (Freezes Kinetics) Mix->Quench HPLC HPLC-UV Analysis (Extract k_obs) Quench->HPLC

SNAr mechanistic pathway and self-validating kinetic workflow for solvent evaluation.

References

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters (ACS Publications). [2]

  • Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [3]

  • ChemScene. 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene Product Specifications (CAS 66684-65-9).[1]

Sources

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